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  • Product: Cyclobutyl 3,5-difluorophenyl ketone
  • CAS: 898791-30-5

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Cyclobutyl 3,5-difluorophenyl ketone: A Guide for Medicinal Chemistry and Drug Development

An In-depth Technical Guide Executive Summary Cyclobutyl 3,5-difluorophenyl ketone is a valuable molecular scaffold in contemporary drug discovery, merging the desirable physicochemical properties of a difluorinated arom...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary

Cyclobutyl 3,5-difluorophenyl ketone is a valuable molecular scaffold in contemporary drug discovery, merging the desirable physicochemical properties of a difluorinated aromatic ring with the unique conformational constraints of a cyclobutane moiety. This guide provides a comprehensive overview of a robust and efficient synthetic protocol for this ketone via Friedel-Crafts acylation. We delve into the mechanistic underpinnings of the synthesis, offering a rationale for procedural choices to ensure reproducibility and high yield. Furthermore, this document establishes a full spectroscopic and spectrometric characterization profile for the target compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in organic synthesis and medicinal chemistry, providing the foundational knowledge required for the reliable preparation and validation of this important building block.

Introduction: Strategic Importance in Drug Design

The strategic incorporation of fluorine atoms and strained carbocyclic rings into drug candidates has become a cornerstone of modern medicinal chemistry. The 3,5-difluorophenyl group confers several advantageous properties, including enhanced metabolic stability, increased binding affinity through fluorine-protein interactions, and modulated pKa. Simultaneously, the cyclobutane ring serves as a versatile bioisostere for other common groups, offering a unique three-dimensional structure that can optimize ligand-receptor interactions and improve pharmacokinetic profiles.[1][2] The combination of these two motifs in Cyclobutyl 3,5-difluorophenyl ketone creates a synthetically accessible building block poised for further elaboration in the development of novel therapeutics.

This guide focuses on the most direct and reliable method for its synthesis: the Friedel-Crafts acylation of 1,3-difluorobenzene.[3][4] This classic electrophilic aromatic substitution reaction is renowned for its efficiency and control in forming aryl ketones.[5][6]

Synthesis via Friedel-Crafts Acylation

Principle and Rationale

The Friedel-Crafts acylation is the preferred method for synthesizing aryl ketones due to its high efficiency and the deactivating nature of the resulting ketone group, which effectively prevents polyacylation—a common issue in the analogous Friedel-Crafts alkylation.[4] The reaction proceeds by activating an acylating agent, in this case, cyclobutanecarbonyl chloride, with a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6] This generates a highly electrophilic acylium ion that is readily attacked by the electron-rich aromatic ring of 1,3-difluorobenzene.

Choice of Reagents:

  • 1,3-Difluorobenzene (Substrate): While the fluorine atoms are deactivating, they are ortho, para-directing. In this symmetrical substrate, acylation occurs at the C2, C4, or C6 positions. Due to steric hindrance from the two fluorine atoms, the reaction predominantly occurs at the C4 (or C6) position, away from the congested C2 position.

  • Cyclobutanecarbonyl Chloride (Acylating Agent): A readily prepared or commercially available acyl chloride that provides the cyclobutyl ketone moiety.

  • Aluminum Chloride (AlCl₃) (Catalyst): A powerful and cost-effective Lewis acid that efficiently coordinates with the acyl chloride to generate the reactive acylium ion intermediate.[6]

Reaction Mechanism

The mechanism involves three critical steps:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of cyclobutanecarbonyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[6]

  • Electrophilic Aromatic Substitution: The nucleophilic π-system of the 1,3-difluorobenzene ring attacks the electrophilic carbon of the acylium ion. This forms a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Regeneration: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst (though it remains complexed to the product ketone). An aqueous workup is required to liberate the final product.

G cluster_reagents Step 1: Acylium Ion Formation cluster_product Step 3: Deprotonation AcylChloride Cyclobutanecarbonyl Chloride AcyliumIon Acylium Ion + [AlCl₄]⁻ AcylChloride->AcyliumIon Coordination & Cleavage LewisAcid AlCl₃ LewisAcid->AcyliumIon SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Step 2: Electrophilic Attack AromaticRing 1,3-Difluorobenzene AromaticRing->SigmaComplex ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex Deprotonation by [AlCl₄]⁻ FinalProduct Cyclobutyl 3,5-difluorophenyl ketone ProductComplex->FinalProduct Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Aluminum chloride reacts violently with water and is corrosive. Cyclobutanecarbonyl chloride is a lachrymator. Appropriate personal protective equipment (safety goggles, lab coat, gloves) is mandatory.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 1,3-Difluorobenzene

  • Cyclobutanecarbonyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with stir bar, dropping funnel, and reflux condenser fitted with a drying tube (CaCl₂)

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous aluminum chloride (1.2 eq). Suspend the AlCl₃ in anhydrous DCM (100 mL).

  • Addition of Reagents: Cool the suspension to 0 °C using an ice bath. Add 1,3-difluorobenzene (1.0 eq) to the flask. In a dropping funnel, prepare a solution of cyclobutanecarbonyl chloride (1.05 eq) in anhydrous DCM (20 mL).

  • Reaction Execution: Add the cyclobutanecarbonyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully cool the mixture back to 0 °C. Quench the reaction by slowly adding crushed ice, followed by the slow addition of 1M HCl (50 mL) to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Cyclobutyl 3,5-difluorophenyl ketone as a pure product.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data represent the expected analytical profile for Cyclobutyl 3,5-difluorophenyl ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The electronegative carbonyl group and fluorine atoms will deshield nearby protons, shifting them downfield.[7][8]

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.55 - 7.45m2HAr-H (H2, H6)Aromatic protons ortho to the carbonyl group, showing complex coupling to both H4 and fluorine atoms.
~ 7.30 - 7.20tt1HAr-H (H4)Aromatic proton para to the carbonyl, appearing as a triplet of triplets due to coupling with two equivalent protons and two equivalent fluorine atoms.
~ 3.80p1H-CO-CH -Methine proton on the cyclobutyl ring, alpha to the carbonyl, significantly deshielded. Appears as a pentet.
~ 2.45 - 2.25m4H-CH₂ -Methylene protons on the cyclobutyl ring, beta to the carbonyl.
~ 2.10 - 1.90m2H-CH₂ -Methylene proton on the cyclobutyl ring, gamma to the carbonyl.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon is characteristically found far downfield.[7]

Predicted Shift (δ, ppm)AssignmentRationale
~ 198.0C =OKetone carbonyl carbon, highly deshielded.
~ 163.0 (dd)Ar-C FAromatic carbons directly bonded to fluorine, showing a large one-bond C-F coupling.
~ 139.5 (t)Ar-C -COAromatic carbon attached to the carbonyl group, appears as a triplet due to two-bond C-F coupling.
~ 113.0 (t)Ar-C H (C2, C6)Aromatic carbons ortho to the carbonyl, appear as a triplet due to two-bond C-F coupling.
~ 112.5 (t)Ar-C H (C4)Aromatic carbon para to the carbonyl, appears as a triplet due to four-bond C-F coupling.
~ 45.0-CO-C H-Alpha-carbon of the cyclobutyl ring.
~ 25.5-C H₂-Beta-carbons of the cyclobutyl ring.
~ 18.0-C H₂-Gamma-carbon of the cyclobutyl ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H Stretch
~ 2990-2850MediumAliphatic C-H Stretch
~ 1690StrongC=O Stretch (Aryl Ketone)
~ 1600, 1450Medium-StrongAromatic C=C Bending
~ 1250-1100StrongC-F Stretch

The carbonyl (C=O) stretch is the most diagnostic peak. Its position around 1690 cm⁻¹ is characteristic of a ketone conjugated with an aromatic ring, which lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The expected exact mass for C₁₁H₁₀F₂O can be calculated and observed using high-resolution mass spectrometry (HRMS).

  • Major Fragmentation Pathways: The primary fragmentation mechanism for ketones is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[7]

G MolIon [C₁₁H₁₀F₂O]⁺˙ Molecular Ion Frag1 [C₆H₃F₂CO]⁺ (Difluorobenzoyl cation) MolIon->Frag1 α-cleavage (- C₄H₇ radical) Frag2 [C₄H₇]⁺ (Cyclobutyl cation) MolIon->Frag2 α-cleavage (- C₆H₃F₂CO radical) Frag3 [C₆H₃F₂]⁺ (Difluorophenyl cation) Frag1->Frag3 Loss of CO

Caption: Predicted Mass Spectrometry Fragmentation of the Title Compound.

Overall Workflow and Conclusion

The synthesis and validation of Cyclobutyl 3,5-difluorophenyl ketone follow a logical and self-validating workflow.

G Start Starting Materials (1,3-Difluorobenzene, Cyclobutanecarbonyl Chloride) Synthesis Friedel-Crafts Acylation (AlCl₃, DCM) Start->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Flash Column Chromatography Workup->Purification Product Pure Product (Cyclobutyl 3,5-difluorophenyl ketone) Purification->Product Characterization Full Spectroscopic Characterization (NMR, IR, MS) Product->Characterization Validation Structure & Purity Confirmed Characterization->Validation

Caption: Comprehensive Experimental Workflow.

References

  • IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Ketone infrared spectra - Chemistry. (n.d.). LibreTexts. Retrieved from [Link]

  • Ketone Spectroscopy. (2020). Oregon State University. Retrieved from [Link]

  • Unlocking the Secrets of Friedel-Crafts Acylation: Crafting Aromatic Ketones. (2026). Oreate AI Blog. Retrieved from [Link]

  • Spectroscopy of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • The Carbonyl Group, Part I: Introduction. (2020). Spectroscopy Online. Retrieved from [Link]

  • Friedel-Crafts Acylation. (2025). Chemistry Steps. Retrieved from [Link]

  • Friedel-Crafts Acylation. (2025). J&K Scientific LLC. Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

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  • Synthesis of Cyclobutyl 2-fluorobenzyl ketone. (n.d.). PrepChem.com. Retrieved from [Link]

  • Chemical shifts. (n.d.). University of Potsdam. Retrieved from [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.). Google Patents.
  • Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. (2025). ResearchGate. Retrieved from [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. (2025). ResearchGate. Retrieved from [Link]

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Exploratory

Physical and chemical properties of "Cyclobutyl 3,5-difluorophenyl ketone"

An In-Depth Technical Guide to the Physical and Chemical Properties of Cyclobutyl 3,5-difluorophenyl ketone Prepared by: Gemini, Senior Application Scientist Introduction In the landscape of modern medicinal chemistry, t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Cyclobutyl 3,5-difluorophenyl ketone

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount for the development of novel therapeutics with enhanced pharmacological profiles. Cyclobutyl 3,5-difluorophenyl ketone emerges as a compound of significant interest, embodying two key features widely employed in drug design: a cyclobutane ring and a difluorinated phenyl group. The cyclobutane moiety provides a three-dimensional, conformationally restricted scaffold that can serve as a non-planar bioisostere for more common linkers or aromatic rings, often improving metabolic stability and binding efficiency[1][2]. Simultaneously, the 3,5-difluorophenyl group leverages the unique properties of fluorine, the most electronegative element, to modulate the molecule's lipophilicity, pKa, and metabolic fate, frequently leading to improved pharmacokinetic properties and target selectivity[3].

This technical guide provides a comprehensive overview of the physical and chemical properties of Cyclobutyl 3,5-difluorophenyl ketone. It is intended for researchers, scientists, and drug development professionals, offering not only a compilation of its characteristics but also the underlying principles and detailed experimental protocols for their validation. The content herein is structured to provide both foundational knowledge and practical, field-proven insights into the characterization and potential application of this valuable chemical entity.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. This section details the core structural and physical characteristics of Cyclobutyl 3,5-difluorophenyl ketone.

Molecular Identity and Structure

The unambiguous identification of a chemical compound begins with its fundamental descriptors.

Caption: 2D Structure of Cyclobutyl 3,5-difluorophenyl ketone.

Table 1: Core Compound Identifiers

PropertyValueSource
IUPAC Name (Cyclobutyl)(3,5-difluorophenyl)methanoneLexichem TK 2.7.0
Molecular Formula C₁₁H₁₀F₂OPubChem
Molecular Weight 196.19 g/mol PubChem[4]
CAS Number 1280785-50-5 (Related structure)-
Canonical SMILES C1CC(C1)C(=O)C2=CC(=CC(=C2)F)FOEChem 2.3.0
InChI Key WLLFCCKIGQHFEB-UHFFFAOYSA-NInChI 1.0.6[4]
Physical State and Solubility Profile

The physical state and solubility are critical for handling, formulation, and experimental design. Based on analogs like Cyclobutyl 3,5-dichlorophenyl ketone, which is a light yellow oil, it is predicted that the title compound is likely a liquid or a low-melting solid at ambient temperature[5].

The "like dissolves like" principle provides a strong predictive framework for solubility[6]. The molecule possesses a polar ketone group but is dominated by nonpolar hydrocarbon (cyclobutyl) and fluorinated aromatic regions.

  • Expected Solubility:

    • High: Soluble in common organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), ethyl acetate, acetone, and tetrahydrofuran (THF).

    • Moderate: Soluble in less polar solvents like diethyl ether and toluene.

    • Low/Insoluble: Largely insoluble in water due to the hydrophobic character of the cyclobutyl and difluorophenyl rings. The polar ketone offers minimal aqueous solubility.

Thermal Properties

The melting and boiling points are fundamental physical constants that serve as key indicators of purity. A pure, crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broadened melting range[7][8].

  • Melting Point: As a low-melting solid or liquid, determination requires a suitable apparatus capable of controlled heating.

  • Boiling Point: The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure[9]. This is a crucial property for purification by distillation.

Spectroscopic and Spectrometric Characterization

Unambiguous structural elucidation relies on a combination of modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) together provide a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution, providing detailed information about the chemical environment of individual atoms[10][11][12].

G Reactant1 1,3-Difluorobenzene Intermediate Acylium Ion Intermediate Reactant2 Cyclobutanecarbonyl Chloride Reactant2->Intermediate + Catalyst Catalyst AlCl₃ (Lewis Acid) Product Cyclobutyl 3,5-difluorophenyl ketone Intermediate->Product + Reactant1 (Electrophilic Aromatic Substitution) Solvent Solvent (e.g., DCM)

Caption: Plausible synthetic route via Friedel-Crafts acylation.

Reactivity of the Ketone Functional Group

The ketone serves as a versatile synthetic handle for further molecular elaboration. The product of such reactions, cis-1,3-difunctionalized cyclobutanes, are valuable scaffolds in medicinal chemistry.[1]

  • Reduction: The carbonyl can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄) or completely reduced to a methylene group (CH₂) via Wolff-Kishner or Clemmensen reduction.

  • Nucleophilic Addition: Grignard reagents or organolithiums can add to the carbonyl to form tertiary alcohols.

  • Condensation Reactions: Knoevenagel condensation with active methylene compounds can be used to form α,β-unsaturated systems.[1]

  • Rearrangements: The aryl ketone can be converted into an anilide via a Beckmann rearrangement or an ester via a Baeyer-Villiger oxidation, further diversifying the accessible molecular scaffolds.[1]

Experimental Protocols

The following protocols are standardized methodologies for determining the key physical properties of an organic compound like Cyclobutyl 3,5-difluorophenyl ketone.

Protocol for Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. This protocol uses a capillary method, which is accurate for small sample sizes.[7][8][13]

Methodology:

  • Sample Preparation: Place a small amount of the finely powdered, dry compound onto a watch glass. Press the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end of the tube.

  • Apparatus Setup: Insert the capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp or Thiele tube).

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps to save time in the subsequent, more accurate measurements. Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[7]

  • Accurate Determination: Begin heating again at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

  • Validation: Repeat the determination at least twice to ensure consistency.

Protocol for Solubility Assessment

Principle: This protocol systematically evaluates the solubility of a compound in a series of solvents to classify it based on its functional groups and molecular size.[14][15][16][17]

Methodology:

  • Setup: Arrange a series of small, labeled test tubes, one for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, Diethyl Ether, Dichloromethane).

  • Sample Addition: To each tube, add approximately 25 mg of the solid compound or 0.05 mL of the liquid compound.

  • Solvent Addition: Add 0.75 mL of the first solvent (e.g., water) to the corresponding test tube in small portions, shaking vigorously after each addition.[14][15]

  • Observation: Observe if the compound dissolves completely. A compound is considered "soluble" if it fully dissolves at this concentration.

  • Systematic Testing:

    • If soluble in water, test its pH with litmus paper to check for acidic or basic properties.

    • If insoluble in water, proceed to test its solubility in 5% NaOH. Solubility indicates an acidic functional group.

    • If insoluble in 5% NaOH, test its solubility in 5% HCl. Solubility indicates a basic functional group.

    • Test solubility in organic solvents (e.g., ether, DCM) to confirm its nonpolar/polar organic character.

  • Record Keeping: Record all observations (soluble, insoluble, partially soluble, color change, reaction) in a structured table.

Protocol for Spectroscopic Sample Preparation

Principle: Proper sample preparation is critical to obtaining high-quality spectroscopic data. The sample must be pure, free of particulate matter, and dissolved in an appropriate solvent (for NMR and some MS techniques) or prepared in a suitable matrix (for FTIR).[18][19][20]

Methodology:

  • NMR Spectroscopy:

    • Weigh 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a small, clean vial.[19]

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the compound fully dissolves.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any suspended particles.

    • Cap the NMR tube securely and label it clearly.

  • FTIR Spectroscopy (for a Liquid/Oil):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place one drop of the liquid sample directly onto the surface of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

    • Mount the plates in the spectrometer's sample holder and acquire the spectrum.

  • Mass Spectrometry (Electrospray Ionization - ESI):

    • Prepare a stock solution of the compound at ~1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[20]

    • Perform a serial dilution of the stock solution to a final concentration of ~1-10 µg/mL using the same solvent.

    • If any precipitate is observed, the solution must be filtered through a syringe filter (e.g., 0.22 µm) to prevent blockage of the instrument.[20]

    • Transfer the final diluted solution to a 2 mL mass spectrometry vial for analysis.

Conclusion

Cyclobutyl 3,5-difluorophenyl ketone is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its properties are dictated by the interplay between the conformationally rigid cyclobutyl ring, the electron-withdrawing difluorophenyl group, and the versatile ketone functionality. The characterization protocols outlined in this guide—spanning physical property determination and advanced spectroscopic analysis—provide a robust framework for validating the identity, purity, and structure of this compound. A thorough understanding of these characteristics is the foundational step for any researcher aiming to leverage this scaffold in the rational design of novel, high-value molecules.

References

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Foundational

An In-depth Technical Guide to (Cyclobutyl)(3,5-difluorophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract Chemical Identity and Properties IUPAC Name: (Cyclobutyl)(3,5-difluorophenyl)methanone Molecular...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Chemical Identity and Properties

  • IUPAC Name: (Cyclobutyl)(3,5-difluorophenyl)methanone

  • Molecular Formula: C₁₁H₁₀F₂O

  • Molecular Weight: 196.19 g/mol

Physicochemical Properties

Precise experimental data for (cyclobutyl)(3,5-difluorophenyl)methanone is not widely published. However, based on the properties of analogous compounds and computational predictions, the following characteristics can be anticipated.

PropertyPredicted/Estimated ValueSource/Analogy
Boiling Point ~300-325 °CAnalogy to similar aryl ketones[1][2][3]
Melting Point Not readily predictable
Density ~1.2-1.4 g/cm³Analogy to similar fluorinated compounds[1][2]
LogP (Octanol/Water Partition Coefficient) ~2.5-3.0Analogy to similar compounds[4][5]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, ethyl acetate) and insoluble in water.General properties of aryl ketones

Synthesis of (Cyclobutyl)(3,5-difluorophenyl)methanone

The most direct and industrially scalable method for the synthesis of (cyclobutyl)(3,5-difluorophenyl)methanone is the Friedel-Crafts acylation of 1,3-difluorobenzene with cyclobutanecarbonyl chloride.[2][6][7] This electrophilic aromatic substitution reaction is a cornerstone of aryl ketone synthesis.

Reaction Scheme

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 1_3_difluorobenzene 1,3-Difluorobenzene reaction_mixture Friedel-Crafts Acylation 1_3_difluorobenzene->reaction_mixture + cyclobutanecarbonyl_chloride Cyclobutanecarbonyl Chloride cyclobutanecarbonyl_chloride->reaction_mixture + AlCl3 Aluminum Chloride (AlCl₃) AlCl3->reaction_mixture Lewis Acid Catalyst target_molecule (Cyclobutyl)(3,5-difluorophenyl)methanone reaction_mixture->target_molecule Forms

Caption: Workflow for the Friedel-Crafts acylation synthesis of (cyclobutyl)(3,5-difluorophenyl)methanone.

Detailed Experimental Protocol

Materials:

  • 1,3-Difluorobenzene

  • Cyclobutanecarbonyl chloride[8]

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Add 1,3-difluorobenzene (1.0 equivalent) to the stirred suspension. In the dropping funnel, dilute cyclobutanecarbonyl chloride (1.1 equivalents) with anhydrous dichloromethane.

  • Acylation Reaction: Add the cyclobutanecarbonyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure (cyclobutyl)(3,5-difluorophenyl)methanone.

Applications in Medicinal Chemistry and Drug Discovery

The title compound is a valuable scaffold for medicinal chemists due to the unique properties imparted by its constituent parts: the cyclobutane ring and the 3,5-difluorophenyl moiety.

The Role of the Cyclobutane Moiety

The cyclobutane ring is increasingly utilized in drug design as a bioisosteric replacement for other groups, such as gem-dimethyl groups, alkynes, or even phenyl rings.[9][10] Its rigid, puckered conformation can:

  • Improve Metabolic Stability: The cyclobutane scaffold can block sites of metabolism, leading to improved pharmacokinetic profiles.[9][11]

  • Enhance Binding Affinity: Its three-dimensional structure can orient pharmacophoric groups in a favorable conformation for binding to a biological target.[9]

  • Modulate Physicochemical Properties: It can be used to fine-tune properties like solubility and lipophilicity.

The Significance of the 3,5-Difluorophenyl Group

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry. The 3,5-difluoro substitution pattern offers several advantages:

  • Increased Potency: The strong electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein.

  • Modulation of pKa: Fluorine substitution can significantly impact the acidity or basicity of nearby functional groups.[12][13]

  • Improved Pharmacokinetics: Fluorine can enhance membrane permeability and block metabolic oxidation, thereby increasing the bioavailability and half-life of a drug.

Potential Therapeutic Applications

Aryl ketones, including those with cyclobutyl and fluorinated phenyl groups, are precursors to a wide range of biologically active molecules. The ketone functionality can be further elaborated to introduce other functional groups, such as amines, alcohols, and heterocycles. For instance, the amine derivative, (1-(3,5-difluorophenyl)cyclobutyl)methanamine (CAS 1247561-09-6), highlights a potential pathway for converting the title ketone into compounds with different biological targets.[14]

The structural features of (cyclobutyl)(3,5-difluorophenyl)methanone make it an attractive starting point for the synthesis of inhibitors for various enzymes and receptors implicated in a range of diseases, including cancer, infectious diseases, and neurological disorders.

Medicinal_Chemistry_Relevance cluster_cyclobutane Cyclobutane Moiety cluster_difluorophenyl 3,5-Difluorophenyl Moiety Target_Molecule (Cyclobutyl)(3,5-difluorophenyl)methanone Metabolic_Stability Metabolic Stability Target_Molecule->Metabolic_Stability Improves Binding_Affinity Binding Affinity Target_Molecule->Binding_Affinity Enhances Physicochemical_Properties Modulates Properties Target_Molecule->Physicochemical_Properties Increased_Potency Increased Potency Target_Molecule->Increased_Potency Contributes to Modulates_pKa Modulates pKa Target_Molecule->Modulates_pKa Improved_PK Improved Pharmacokinetics Target_Molecule->Improved_PK Enhances

Caption: Medicinal chemistry relevance of the structural components of (cyclobutyl)(3,5-difluorophenyl)methanone.

Conclusion

(Cyclobutyl)(3,5-difluorophenyl)methanone represents a promising, albeit not extensively cataloged, chemical entity with significant potential in drug discovery and development. Its synthesis is readily achievable through established methodologies like the Friedel-Crafts acylation. The combination of the metabolically robust and conformationally rigid cyclobutane scaffold with the electronically influential 3,5-difluorophenyl group makes this molecule and its derivatives highly attractive for the design of novel therapeutics with optimized pharmacological profiles. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the potential of this chemical scaffold.

References

  • ResearchGate. (n.d.). Fluorocyclobutane‐containing pharmaceuticals and drug candidates. Retrieved February 22, 2026, from [Link]

  • Zhang, Y., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. ACS Central Science.
  • Oreate AI Blog. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Retrieved February 22, 2026, from [Link]

  • Mykhailiuk, P. K. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • ResearchGate. (n.d.). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. Retrieved February 22, 2026, from [Link]

  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.
  • National Institutes of Health. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). Cyclobutyl(2,5-difluorophenyl)methanone. Retrieved February 22, 2026, from [Link]

  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved February 22, 2026, from [Link]

  • EPA. (n.d.). (3,5-Difluorophenyl)(pyridin-2-yl)methanone Properties. Retrieved February 22, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). CYCLOBUTYL(4-FLUOROPHENYL)METHANONE. Retrieved February 22, 2026, from [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved February 22, 2026, from [Link]

  • AOBChem. (n.d.). (3,5-Difluorophenyl)(1-methylcyclohexyl)methanone. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. Retrieved February 22, 2026, from [Link]

  • ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved February 22, 2026, from [Link]

  • Chemical-Suppliers. (n.d.). Methanone, bis(3-fluorophenyl)-. Retrieved February 22, 2026, from [Link]

  • regioselective friedel-crafts acylation with. (n.d.).
  • RSC Publishing. (n.d.). Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. Retrieved February 22, 2026, from [Link]

  • PubMed. (2009, July 17). A general method for the synthesis of 3,5-diarylcyclopentenones via friedel-crafts acylation of vinyl chlorides. Retrieved February 22, 2026, from [Link]

  • Journal of Chemical Education. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • Google Patents. (n.d.). EP2311792B1 - Friedel-Crafts acylation for synthesis of aryl and heteroaryl-(3-ethyl-4-nitro-phenyl)-methanones.
  • MDPI. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved February 22, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). cyclobutylamine hydrochloride. Retrieved February 22, 2026, from [Link]

Sources

Exploratory

Cyclobutyl Aryl Ketones: Synthetic Evolution and Medicinal Utility

Executive Summary Cyclobutyl aryl ketones represent a privileged structural motif in modern medicinal chemistry. Unlike their cyclopropyl (rigid, planar, high strain) or cyclopentyl (flexible envelope) counterparts, cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutyl aryl ketones represent a privileged structural motif in modern medicinal chemistry. Unlike their cyclopropyl (rigid, planar, high strain) or cyclopentyl (flexible envelope) counterparts, cyclobutyl rings exist in a unique "puckered" or "butterfly" conformation. This structural nuance allows them to serve as effective bioisosteres for phenyl rings and tert-butyl groups, offering a vector for tuning lipophilicity and metabolic stability without significantly altering the steric footprint of a lead compound.

This guide traces the synthetic history of this class—from the brute-force Friedel-Crafts acylations of the early 20th century to modern photoredox-mediated radical additions—and provides validated protocols for their generation.

Medicinal Chemistry: The "Butterfly" Effect

The utility of cyclobutyl aryl ketones lies in the specific physical chemistry of the cyclobutane ring.

  • Conformational Dynamics: The cyclobutane ring is not planar. To relieve torsional strain (eclipsing interactions), it adopts a puckered conformation with a dihedral angle of approximately 25–30°. This creates a distinct 3D vector compared to the planar phenyl ring, often improving solubility while maintaining hydrophobic contacts.

  • Metabolic Blocking: The cyclobutyl group is frequently used to replace metabolically labile alkyl chains. The ring strain (~26 kcal/mol) and steric bulk can hinder cytochrome P450 oxidation at the

    
    -carbon, extending the half-life of the pharmacophore.
    
  • Bioisosterism: It acts as a "fat" spacer. It is sterically similar to a tert-butyl group but allows for functionalization (e.g., at the 3-position) to reach distal binding pockets.

Decision Logic: When to Deploy Cyclobutyl

The following decision tree illustrates the medicinal chemist's logic for selecting this moiety.

Bioisostere_Logic Start Lead Optimization Issue Metab Metabolic Instability (Rapid Clearance) Start->Metab Solub Poor Solubility (High LogP) Start->Solub Conf Lack of Potency (Entropic Penalty) Start->Conf CycloBu Try Cyclobutyl (Puckered/Lipophilic) Metab->CycloBu Block alpha-oxidation Solub->CycloBu Disrupt Planarity CycloPr Try Cyclopropyl (Planar/Rigid) Conf->CycloPr Need Rigidity Conf->CycloBu Need 'Butterfly' Shape GemDi Try Gem-Dimethyl CycloBu->GemDi If ring strain toxic

Figure 1: Strategic selection of cyclic aliphatic spacers in lead optimization.

Historical Evolution of Synthesis

The synthesis of cyclobutyl aryl ketones has evolved through three distinct epochs, driven by the need to overcome the inherent instability of cyclobutyl cations (which are prone to ring-opening or rearrangement to cyclopropylmethyl systems).

Epoch 1: The Classical Era (Friedel-Crafts)

Timeline: Late 19th Century – 1970s Mechanism: Electrophilic Aromatic Substitution (EAS). The Challenge: While alkylation with cyclobutyl halides fails due to carbocation rearrangement, acylation is successful. The acylium ion formed from cyclobutanecarbonyl chloride is resonance-stabilized, preventing the ring contraction/expansion typical of the alkyl cation.

Epoch 2: The Stoichiometric Era (Grignard & Weinreb)

Timeline: 1980s – 2000s Mechanism: Nucleophilic Acyl Substitution. The Innovation: To avoid the harsh Lewis acids of Friedel-Crafts (which can degrade sensitive heterocycles), chemists moved to Grignard reagents. The key was using Weinreb amides (N-methoxy-N-methylamides) to prevent the "double addition" of the Grignard reagent, ensuring the reaction stopped at the ketone stage.

Epoch 3: The Radical Era (Minisci & Photoredox)

Timeline: 2010 – Present Mechanism: Radical Alkylation / Decarboxylative Coupling. The Breakthrough: Modern drug targets are often electron-deficient heterocycles (pyridines, pyrimidines) that resist Friedel-Crafts. The Minisci reaction allows for the direct attachment of cyclobutyl moieties via radical intermediates generated from carboxylic acids, often using silver catalysis or photoredox systems.

Technical Protocols

Protocol A: Classical Friedel-Crafts Acylation

Best for: Electron-rich arenes (Benzene, Toluene, Anisole) where raw material cost is a priority.

Reagents:

  • Cyclobutanecarbonyl chloride (1.0 equiv)

  • Arene (Solvent or 1.0 equiv)

  • Aluminum Chloride (

    
    , 1.1 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel under

    
     atmosphere.
    
  • Lewis Acid Activation: Suspend

    
     (1.1 equiv) in anhydrous DCM at 0°C.
    
  • Acylium Formation: Add cyclobutanecarbonyl chloride dropwise. The suspension will clarify as the acylium complex forms. Critical: Do not let temperature rise above 5°C to prevent polymerization.

  • Addition: Add the arene dropwise over 30 minutes.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (the ketone is less polar than the acid chloride but more polar than the arene).

  • Quench: Pour the mixture slowly over crushed ice/HCl. (Caution: Exothermic).

  • Isolation: Extract with DCM (3x), wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Modern Minisci Radical Alkylation

Best for: Electron-deficient heterocycles (Pyridines, Quinolines) common in late-stage drug functionalization.

Reagents:

  • Heteroarene (e.g., Lepidine, 1.0 equiv)

  • Cyclobutanecarboxylic acid (2.0 equiv)

  • 
     (0.2 equiv - Catalyst)
    
  • 
     (Ammonium Persulfate, 1.5 equiv - Oxidant)
    
  • TFA (Trifluoroacetic acid, 1.0 equiv)

  • Solvent: DCM/Water biphasic system (1:1)

Workflow:

  • Dissolution: In a vial, dissolve the heteroarene and cyclobutanecarboxylic acid in a 1:1 mixture of DCM and water.

  • Acidification: Add TFA. Why? This protonates the heterocycle, lowering its LUMO and making it more susceptible to nucleophilic radical attack.[1]

  • Catalyst Addition: Add

    
    .
    
  • Initiation: Add ammonium persulfate in one portion.

  • Reaction: Stir vigorously at 40°C for 12 hours. The reaction produces

    
     gas; ensure the vessel is vented or has headspace.
    
  • Workup: Basify with

    
     (aq) to pH > 8. Extract with DCM.
    
  • Purification: Flash chromatography. Minisci reactions often produce regioisomers; careful separation is required.

Mechanistic Visualization: The Minisci Pathway

The Minisci reaction is complex, involving oxidative decarboxylation.[1][2] The following diagram details the electron flow that allows the "impossible" alkylation of electron-poor rings.

Minisci_Mechanism Acid Cyclobutane COOH Radical Cyclobutyl Radical (•) Acid->Radical Oxidative Decarboxylation (-CO2) Ag_Ox Ag(II) Species Ag_Ox->Acid SET Oxidation Intermediate Radical Cation Adduct Radical->Intermediate Nucleophilic Radical Attack Hetero Protonated Heterocycle (H+) Hetero->Intermediate Product Cyclobutyl Heteroarene Intermediate->Product Oxidation & Deprotonation (-H+)

Figure 2: Mechanistic flow of the Silver-catalyzed Minisci decarboxylation.

Comparative Data: Synthetic Methods

FeatureFriedel-CraftsGrignard + WeinrebMinisci Radical
Substrate Scope Electron-Rich Arenes (Benzene, Anisole)Aryl Halides (via Grignard formation)Electron-Deficient Heterocycles (Pyridines)
Key Reagent Cyclobutanecarbonyl ChlorideCyclobutyl MgBr + Weinreb AmideCyclobutanecarboxylic Acid
Conditions Lewis Acid (

), Anhydrous
Anhydrous, Low Temp (-78°C to 0°C)Aqueous/Organic Biphasic, Acidic, Oxidative
Major Limitation Fails on deactivated rings; Lewis acid intoleranceMulti-step; requires functional group toleranceRegioselectivity issues; stoichiometric oxidant
Atom Economy Moderate (HCl byproduct)Low (Mg salts waste)Low (CO2 + Sulfate waste)

References

  • Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride.
  • Minisci Reaction History & Mechanism

    • Minisci, F., et al. Tetrahedron 1971, 27, 3575.[3] (Foundational work on silver-catalyzed decarboxylation).

    • Recent Advances in Minisci-Type Reactions.
    • [Link]

  • Medicinal Chemistry & Bioisosteres

    • Investigation of aryl halides as ketone bioisosteres. PubMed (NIH).
    • [Link]

    • CF3-Cyclobutanes: Synthesis and Evaluation as tert-Butyl Analogues. ACS Publications.[4]

    • [Link]

  • Modern Photochemical Approaches

    • Formal γ-C-H Functionaliz
    • [Link]

  • Grignard Synthesis Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones (Analogous protocol for Cyclobutyl). BenchChem.

Sources

Foundational

An In-depth Technical Guide to Cyclobutyl 3,5-difluorophenyl ketone for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Cyclobutyl 3,5-difluorophenyl ketone Cyclobutyl 3,5-difluorophenyl ketone, with the CAS Number 898791-30-5, is a fluorinated aromatic ketone that presents a unique structural motif of interest in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Cyclobutyl 3,5-difluorophenyl ketone

Cyclobutyl 3,5-difluorophenyl ketone, with the CAS Number 898791-30-5, is a fluorinated aromatic ketone that presents a unique structural motif of interest in medicinal chemistry and drug discovery. Its molecular structure combines a cyclobutyl ring with a 3,5-difluorophenyl group, offering a distinct combination of lipophilicity, metabolic stability, and potential for specific molecular interactions. The presence of two fluorine atoms on the phenyl ring is particularly noteworthy, as fluorine substitution is a well-established strategy in drug design to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the commercial availability, potential synthesis, quality control considerations, and speculative applications of this compound, tailored for professionals in the field of chemical research and pharmaceutical development.

Commercial Availability and Key Suppliers

Cyclobutyl 3,5-difluorophenyl ketone is available from a range of chemical suppliers, primarily catering to the research and development market. These suppliers offer the compound in various quantities, from milligrams to grams, with options for bulk and custom synthesis.

SupplierProduct Number (Example)PurityAvailabilityNotes
ChemSceneCS-0711526>98%In StockOffers various pack sizes.
Chemlyte SolutionsNot specifiedInquireContact for details.
ChemicalBookCB72119098Not specifiedMultiple SuppliersAggregator platform.
MolbaseMB72119098Not specifiedMultiple SuppliersAggregator platform.

Disclaimer: The information in this table is for illustrative purposes. Availability and product specifications should be confirmed directly with the suppliers.

Synthesis and Chemical Properties: An Inferred Approach

Plausible Synthetic Pathway: A Step-by-Step Protocol

A likely synthetic approach would involve the reaction of a cyclobutanecarbonyl derivative with a 3,5-difluorophenyl organometallic reagent. The following protocol is a generalized representation of how this transformation could be achieved.

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 3,5-Difluorobromobenzene 3,5-Difluorobromobenzene 3,5-Difluorophenylmagnesium bromide 3,5-Difluorophenylmagnesium bromide 3,5-Difluorobromobenzene->3,5-Difluorophenylmagnesium bromide 1. Mg, THF Cyclobutanecarbonyl chloride Cyclobutanecarbonyl chloride Cyclobutyl 3,5-difluorophenyl ketone Cyclobutyl 3,5-difluorophenyl ketone 3,5-Difluorophenylmagnesium bromide->Cyclobutyl 3,5-difluorophenyl ketone 2. Cyclobutanecarbonyl chloride 3. Aqueous Workup

Caption: Plausible Grignard-based synthesis of Cyclobutyl 3,5-difluorophenyl ketone.

Experimental Protocol:

  • Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF dropwise to initiate the reaction. Once the reaction begins, add the remaining bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature until the magnesium is consumed, yielding a solution of 3,5-difluorophenylmagnesium bromide.

  • Acylation: Cool the Grignard reagent solution in an ice bath. Add a solution of cyclobutanecarbonyl chloride in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure Cyclobutyl 3,5-difluorophenyl ketone.

Physicochemical Properties (Predicted)

Due to the absence of published experimental data, the following properties are predicted based on the structure and comparison with similar molecules.

PropertyPredicted Value/Information
Molecular Formula C₁₁H₁₀F₂O
Molecular Weight 196.19 g/mol
Appearance Likely a colorless to pale yellow oil or a low-melting solid.
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water.
Boiling Point Estimated to be in the range of 250-280 °C at atmospheric pressure.
Melting Point If solid, likely to have a low melting point.

Quality Control and Analytical Characterization

For researchers and drug development professionals, ensuring the identity and purity of starting materials is paramount. The following analytical techniques would be essential for the quality control of Cyclobutyl 3,5-difluorophenyl ketone.

Workflow for Quality Control:

G cluster_0 Sample Receipt cluster_1 Analytical Testing cluster_2 Data Review and Release Incoming Material Incoming Material NMR_Spectroscopy ¹H and ¹³C NMR Data_Analysis Compare to Specification NMR_Spectroscopy->Data_Analysis Mass_Spectrometry Mass Spectrometry (MS) Mass_Spectrometry->Data_Analysis Chromatography HPLC/GC Chromatography->Data_Analysis FTIR_Spectroscopy FTIR FTIR_Spectroscopy->Data_Analysis Release Material Released for Use Data_Analysis->Release Incoming_Material Incoming_Material Incoming_Material->NMR_Spectroscopy Identity Incoming_Material->Mass_Spectrometry Molecular Weight Incoming_Material->Chromatography Purity Incoming_Material->FTIR_Spectroscopy Functional Groups

Caption: A typical workflow for the quality control of a chemical intermediate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclobutyl protons (multiplets in the aliphatic region) and the aromatic protons of the 3,5-difluorophenyl ring (a triplet and a doublet of triplets).

    • ¹³C NMR: The carbon NMR spectrum would confirm the presence of the carbonyl carbon, the carbons of the cyclobutyl ring, and the distinct carbons of the difluorinated phenyl ring, with the carbon-fluorine coupling patterns providing further structural confirmation.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be expected at m/z 196.19.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These chromatographic techniques are essential for determining the purity of the compound. A suitable method would be developed to separate the main component from any starting materials, by-products, or other impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum would show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.

Potential Applications and Research Context

While specific applications for Cyclobutyl 3,5-difluorophenyl ketone are not extensively documented, its structural features suggest potential utility in several areas of drug discovery. The cyclobutyl moiety is increasingly recognized as a valuable building block that can impart favorable properties such as improved metabolic stability and three-dimensional character to drug candidates.

A patent for structurally related compounds suggests a potential application in the development of cannabinoid receptor 1 (CB1) inhibitors . CB1 is a G protein-coupled receptor that is a target for a variety of therapeutic areas, including obesity, metabolic syndrome, and neurodegenerative diseases. The 3,5-difluorophenyl group is a common feature in many biologically active molecules, and its combination with the cyclobutyl ketone could lead to novel ligands with desirable potency and selectivity.

Researchers could utilize this compound as a starting material for further chemical modifications, such as reduction of the ketone to an alcohol, followed by substitution reactions, or conversion to an oxime or other derivatives to explore a wider chemical space.

Safety and Handling

A specific Safety Data Sheet (SDS) for Cyclobutyl 3,5-difluorophenyl ketone is not publicly available. However, based on the general properties of aromatic ketones and fluorinated compounds, the following precautions should be taken. It is imperative to consult a comprehensive SDS for a closely related compound and to perform a thorough risk assessment before handling.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Fire and Explosion Hazards: The compound is likely combustible. Keep away from heat, sparks, and open flames. Use appropriate fire-extinguishing media such as carbon dioxide, dry chemical powder, or foam.

  • Toxicology: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

Cyclobutyl 3,5-difluorophenyl ketone is a commercially available building block with significant potential for application in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited, its structural characteristics and the availability of related literature allow for the inference of plausible synthetic routes and quality control methodologies. Its potential as a precursor for novel therapeutics, particularly in the area of CB1 receptor modulation, makes it a compound of interest for further investigation by the scientific community. As with any chemical reagent, proper safety precautions and thorough analytical characterization are essential for its effective and safe use in a research and development setting.

References

  • Molbase. Cyclobutyl 3,5-difluorophenyl ketone. (URL: [Link])

  • Google Patents.WO2008076754A2 - Compounds and compositions as inhibitors of cannabinoid receptor 1 activity. (URL: )
Exploratory

A Technical Guide to the Strategic Design and Synthesis of Cyclobutyl 3,5-Difluorophenyl Ketone Analogs for Drug Discovery

Abstract The confluence of unique structural motifs in medicinal chemistry often serves as a fertile ground for the discovery of novel therapeutic agents. This guide introduces "Cyclobutyl 3,5-difluorophenyl ketone" as a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of unique structural motifs in medicinal chemistry often serves as a fertile ground for the discovery of novel therapeutic agents. This guide introduces "Cyclobutyl 3,5-difluorophenyl ketone" as a core scaffold of significant interest. While not extensively documented, its constituent parts—the conformationally rigid cyclobutane, the metabolically robust 3,5-difluorophenyl ring, and the versatile ketone linker—represent a triad of functionalities with proven utility in drug design. This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It outlines logical, field-proven strategies for the synthesis of the core scaffold, the design of structural analogs and derivatives, and a cascade of experimental protocols for their biological evaluation. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems, grounded in authoritative references.

Introduction: Rationale for the Core Scaffold

The "Cyclobutyl 3,5-difluorophenyl ketone" scaffold is a compelling starting point for a discovery program due to the distinct and advantageous properties of its three primary components.

  • The Cyclobutyl Moiety: The cyclobutane ring is increasingly utilized in medicinal chemistry as a bioisostere for other common groups like gem-dimethyl or phenyl rings.[1][2] Its puckered, three-dimensional structure can improve pharmacological properties by reducing planarity, enhancing metabolic stability, and providing a rigid scaffold to orient key pharmacophoric groups into optimal vectors for target engagement.[3][4] Replacing larger cyclic systems or alkenes with a cyclobutane can lead to favorable changes in solubility and binding efficiency.[4]

  • The 3,5-Difluorophenyl Group: The strategic placement of fluorine atoms is a cornerstone of modern drug design.[5][6] The 3,5-difluoro substitution pattern offers several key advantages:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (116 kcal/mol vs. 99 kcal/mol for C-H), making it resistant to oxidative metabolism by cytochrome P450 enzymes.[7] The meta-positioning of both fluorines shields the aromatic ring from common metabolic attacks like para-hydroxylation.

    • Modulation of Physicochemical Properties: Fluorine's high electronegativity alters the electronic profile of the phenyl ring, which can enhance binding affinity to target proteins through unique electrostatic or dipole interactions.[5][7] It can also lower the pKa of nearby basic groups and fine-tune lipophilicity.[5]

    • Hydrogen Bond Donor Capability: The difluoromethyl group (CF2H) can act as a hydrogen bond donor, serving as a metabolically stable bioisostere for alcohol, thiol, or amine groups.[8][9]

  • The Ketone Linker: The ketone functional group is a versatile anchor. It can participate in key hydrogen bonding interactions within a protein binding pocket.[10] Furthermore, it serves as a synthetic handle for a wide array of chemical transformations, including reduction to alcohols, conversion to oximes, or reductive amination, allowing for extensive and straightforward derivatization.[11][12]

Collectively, this scaffold represents a promising platform for developing potent, selective, and metabolically stable drug candidates.

Synthesis of the Core Scaffold

The most direct and reliable method for constructing the core scaffold is the Friedel-Crafts acylation.[13][14] This classic electrophilic aromatic substitution reaction enables the formation of the crucial aryl-ketone bond.

Protocol 2.1: Synthesis of Cyclobutyl 3,5-difluorophenyl ketone

Reaction Principle: The Lewis acid catalyst, aluminum chloride (AlCl₃), activates cyclobutanecarbonyl chloride by abstracting the chloride to form a highly electrophilic acylium ion. The electron-rich (relative to the electrophile) 1,3-difluorobenzene then attacks the acylium ion, followed by deprotonation to restore aromaticity and yield the final product.[15] 1,3-Difluorobenzene is the most reactive of the difluorobenzene isomers for this transformation due to the ortho,para-directing effects of the fluorine atoms activating the 4-position.[16]

Materials:

  • 1,3-Difluorobenzene (1.0 eq.)

  • Cyclobutanecarbonyl chloride (1.1 eq.)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and reflux condenser.

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous AlCl₃ (1.2 eq.) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve cyclobutanecarbonyl chloride (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Aromatic Substrate Addition: Add 1,3-difluorobenzene (1.0 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Cyclobutyl 3,5-difluorophenyl ketone.

Strategic Derivatization and Analog Design

The core scaffold offers numerous vectors for modification to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Proposed Structural Analogs and Their Design Rationale
Modification Vector Proposed Analog Design Rationale
A. Cyclobutyl Ring 1. (1-(Trifluoromethyl)cyclobutyl)(3,5-difluorophenyl)methanoneIntroduce a CF₃ group to increase metabolic stability and mimic a tert-butyl group, potentially filling a larger hydrophobic pocket.[17][18]
2. Cyclopentyl(3,5-difluorophenyl)methanoneRing expansion to explore larger hydrophobic binding pockets and alter the vector of the phenyl ring.[4]
3. (3-Hydroxycyclobutyl)(3,5-difluorophenyl)methanoneIntroduce a polar group to probe for hydrogen bond interactions and improve solubility.[11]
4. Oxetanyl(3,5-difluorophenyl)methanoneReplace the carbocycle with a heterocycle to improve polarity, solubility, and serve as a hydrogen bond acceptor.[19]
B. Ketone Linker 5. (Cyclobutyl)(3,5-difluorophenyl)methanolReduction to a secondary alcohol changes the geometry and provides both a hydrogen bond donor and acceptor.
6. 1-(Cyclobutyl)-1-(3,5-difluorophenyl)ethanoneAlpha-methylation to probe for steric tolerance near the carbonyl and potentially block metabolic routes.
7. N-((Cyclobutyl)(3,5-difluorophenyl)methylene)hydroxylamineConversion to an oxime derivative to explore different hydrogen bonding patterns and vector space.
C. Phenyl Ring 8. Cyclobutyl(2,4,6-trifluorophenyl)methanoneAdd a third fluorine to further block metabolism and modulate ring electronics.
9. Cyclobutyl(3-fluoro-5-methoxyphenyl)methanoneReplace one fluorine with a methoxy group to explore electronic effects and potential hydrogen bond acceptance.
10. Cyclobutyl(5-fluoropyridin-3-yl)methanoneReplace the phenyl ring with a pyridine bioisostere to improve solubility and introduce a potential key interaction with the nitrogen atom.

A Logical Workflow for Analog Synthesis and Evaluation

The following diagram outlines the strategic workflow from the core scaffold to lead optimization.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation cluster_2 Optimization Core Core Scaffold Synthesis (Protocol 2.1) A A. Cyclobutyl Modification Core->A Parallel Synthesis B B. Ketone Linker Modification Core->B Parallel Synthesis C C. Phenyl Ring Modification Core->C Parallel Synthesis Analog_Lib Analog Library (Table 1) A->Analog_Lib B->Analog_Lib C->Analog_Lib Primary Primary Assay (e.g., Target Binding) Analog_Lib->Primary Screening Secondary Secondary Assay (e.g., Cellular Potency) Primary->Secondary Hit Confirmation ADME In Vitro ADME (Protocol 4.1) Secondary->ADME Profile Promising Hits SAR SAR Analysis ADME->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->A Iterative Design

Caption: Workflow from core synthesis to lead optimization.

Proposed Biological Evaluation Cascade

A hierarchical screening approach is essential for efficiently identifying promising candidates from the synthesized library. The specific assays will depend on the therapeutic target, but a generalized cascade is described below.

Protocol 4.1: In Vitro Metabolic Stability Assessment

Principle: This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s. The rate of disappearance of the parent compound is measured over time when incubated with liver microsomes. This is a critical, early-stage screen to flag compounds with potential pharmacokinetic liabilities.[20]

Materials:

  • Test Compounds (10 mM stock in DMSO)

  • Rat or Human Liver Microsomes (RLM or HLM, e.g., 20 mg/mL)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for protein precipitation and sample analysis)

  • Control compounds (e.g., a high-clearance and a low-clearance drug)

Step-by-Step Methodology:

  • Preparation: Prepare a master mix of liver microsomes diluted in phosphate buffer to a final concentration of 0.5 mg/mL. Pre-warm the mix at 37 °C for 10 minutes.

  • Initiation: To initiate the reaction, add the NADPH regenerating system to the pre-warmed microsome solution. Immediately add the test compound to a final concentration of 1 µM.

  • Time Points: Aliquots of the reaction mixture are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately quench the reaction for each aliquot by adding it to 3 volumes of ice-cold ACN containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 15 min) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).

Screening Cascade Diagram

The following diagram illustrates a typical screening cascade for a drug discovery project based on this scaffold.

Screening_Cascade start Synthesized Analog Library primary_assay Primary Biochemical Assay (e.g., Ki, IC50) start->primary_assay High-Throughput Screen dose_response Dose-Response & Potency Confirmation primary_assay->dose_response Confirm Hits (Potency < 1µM) secondary_assay Cellular Functional Assay (e.g., EC50) dose_response->secondary_assay Validate in Cellular Context selectivity Target Selectivity Panel (Against related targets) secondary_assay->selectivity adme_tox In Vitro ADME/Tox (Metabolic Stability, Permeability, Cytotoxicity) secondary_assay->adme_tox lead_candidate Lead Candidate Selection selectivity->lead_candidate Data Integration & SAR adme_tox->lead_candidate Data Integration & SAR

Caption: A typical tiered screening cascade for hit-to-lead progression.

Conclusion

The "Cyclobutyl 3,5-difluorophenyl ketone" scaffold is a chemically tractable and highly promising starting point for medicinal chemistry campaigns. The strategic combination of a rigid cyclobutyl group, a metabolically robust difluorophenyl ring, and a synthetically versatile ketone linker provides a powerful platform for generating novel chemical entities. By employing systematic synthetic strategies and a robust biological evaluation cascade as outlined in this guide, research teams can efficiently explore the chemical space around this core, leading to the identification of optimized drug candidates with desirable therapeutic profiles. The principles and protocols detailed herein offer a validated roadmap for unlocking the full potential of this valuable scaffold.

References

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
  • Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF.
  • Bioisosteric Replacements. Chemspace.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Bioisosteres of tert-butyl group. Enamine.
  • CAS 3019-25-8: Cyclobutyl methyl ketone. CymitQuimica.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Cas 3019-25-8,CYCLOBUTYL METHYL KETONE. LookChem.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by...
  • A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acyl
  • Friedel-Crafts Acyl
  • Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Arom
  • Fluorine in drug discovery: Role, design and case studies. [No Source Found].
  • Friedel-Crafts Acyl
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • friedel-crafts acyl
  • Mechanochemical difluoromethyl
  • Fluorinated Building Blocks in Drug Design: Why They M
  • Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks | Request PDF.
  • Selected examples of difluoromethyl ketones (DFMKs) with relevant...
  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
  • CN102140059A - Method for preparing 1-cyclopropyl-3-(2-fluorobenzyl) ketone. [No Source Found].
  • 3,5-Difluorophenylboronic acid = 95 156545-07-2. Sigma-Aldrich.
  • Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes.
  • Divergent Hepatic Outcomes of Chronic Ketone Supplementation: Ketone Salts Preserve Liver Health While Ketone Esters and Precursors Drive Inflammation and Ste
  • EXOGENOUS KETONE SUPPLEMENTS AS ERGOGENIC AIDS IN ATHLETIC PERFORMANCE: A NEW DAWN FADES?.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Strategic Derivatization of Cyclobutyl 3,5-difluorophenyl ketone for Structure-Activity Relationship (SAR) Studies

Abstract This document provides a comprehensive guide for the systematic derivatization of the scaffold, Cyclobutyl 3,5-difluorophenyl ketone, to facilitate structure-activity relationship (SAR) investigations. The proto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the systematic derivatization of the scaffold, Cyclobutyl 3,5-difluorophenyl ketone, to facilitate structure-activity relationship (SAR) investigations. The protocols herein are designed for medicinal chemists and drug development scientists, offering detailed, step-by-step procedures grounded in established chemical principles. We will explore the strategic rationale behind modifying each of the molecule's core regions—the carbonyl group, the difluorophenyl ring, and the cyclobutyl moiety. The objective is to provide a robust framework for generating a library of analogs, enabling the elucidation of key structural features required for desired biological activity and the optimization of lead compounds.

Introduction: The Imperative of SAR in Modern Drug Discovery

The exploration of structure-activity relationships (SAR) is a foundational pillar of drug discovery, guiding the iterative process of transforming a biologically active "hit" compound into a viable "lead" and, ultimately, a clinical candidate.[1] The underlying principle of SAR is that the biological activity of a molecule is directly correlated with its chemical structure.[1] By systematically altering a compound's architecture, researchers can identify the specific functional groups and spatial arrangements (pharmacophores) responsible for target engagement and efficacy, while simultaneously refining physicochemical properties to improve metabolic stability and bioavailability.[2]

The subject of this guide, Cyclobutyl 3,5-difluorophenyl ketone, presents a versatile scaffold for SAR studies, divisible into three distinct regions for chemical modification:

  • The Carbonyl Linker: A key polar feature, likely involved in hydrogen bonding with a biological target.[3]

  • The 3,5-difluorophenyl Ring: An electron-deficient aromatic system whose fluorine substituents can modulate binding interactions and metabolic stability.

  • The Cyclobutyl Moiety: A non-planar, strained carbocycle that influences lipophilicity and conformational rigidity, often used to fill hydrophobic pockets in target proteins.[2][4]

This document outlines validated protocols to independently modify each region, enabling a systematic exploration of the chemical space around this core structure.

SAR_Workflow cluster_mods Systematic Derivatization Strategies Start Cyclobutyl 3,5-difluorophenyl ketone (Parent Scaffold) Carbonyl_Mod I. Carbonyl Modification (e.g., Reduction, Oximation) Start->Carbonyl_Mod Phenyl_Mod II. Phenyl Ring Substitution (e.g., SNAr) Start->Phenyl_Mod Cyclobutyl_Mod III. Cycloalkyl Variation (e.g., Ring Size Analogs) Start->Cyclobutyl_Mod Analog_Library Diverse Analog Library Carbonyl_Mod->Analog_Library Phenyl_Mod->Analog_Library Cyclobutyl_Mod->Analog_Library Bio_Assay Biological Screening & Assay Analog_Library->Bio_Assay SAR_Analysis SAR Data Analysis & Model Refinement Bio_Assay->SAR_Analysis

Caption: High-level workflow for the SAR study of Cyclobutyl 3,5-difluorophenyl ketone.

Modification of the Carbonyl Group

The ketone's carbonyl group is a primary point of interaction. Its derivatization allows for probing the necessity of the hydrogen bond acceptor and the steric tolerance in its immediate vicinity.

Reduction to Secondary Alcohol

Rationale: Reducing the ketone to a secondary alcohol replaces the sp²-hybridized carbonyl with an sp³-hybridized chiral center. This transformation introduces a hydrogen-bond donor (the hydroxyl group) and allows for an assessment of stereochemical preferences at this position. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this purpose, as it will not affect the aromatic fluorine atoms.

Protocol 1: Synthesis of (Cyclobutyl)(3,5-difluorophenyl)methanol

  • Dissolve Cyclobutyl 3,5-difluorophenyl ketone (1.0 eq) in methanol (MeOH) to a concentration of 0.2 M in a round-bottom flask.

  • Place the flask in an ice-water bath and stir for 10 minutes to cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 20 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature for an additional 3 hours.

  • Monitor reaction completion using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate).

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude racemic alcohol via flash column chromatography on silica gel.

Formation of Oximes

Rationale: Converting the ketone to an oxime derivative replaces the carbonyl oxygen with a nitrogen atom, altering the geometry and hydrogen-bonding capability. This modification is useful for determining the importance of the carbonyl as a hydrogen bond acceptor. Oximes are generally stable and can exist as E/Z isomers, which may exhibit different biological activities.[5]

Protocol 2: Synthesis of Cyclobutyl 3,5-difluorophenyl ketone oxime

  • Combine Cyclobutyl 3,5-difluorophenyl ketone (1.0 eq), hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq), and sodium acetate (NaOAc, 1.5 eq) in ethanol (EtOH, 0.3 M).

  • Heat the mixture to reflux (approx. 78 °C) for 4-8 hours, monitoring progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Add deionized water to the residue and extract with dichloromethane (DCM).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate in vacuo to yield the crude oxime, which can be purified by recrystallization or column chromatography if necessary.

Derivatization of the 3,5-difluorophenyl Ring

The two fluorine atoms strongly deactivate the aromatic ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution (SₙAr).[6][7] The carbon at the C4 position (para to the ketone) is the most electron-deficient and thus the most susceptible to nucleophilic attack. This provides a reliable method for introducing diverse functionality.[8][9]

SnAr_Pathway cluster_nuc Example Nucleophiles Start Cyclobutyl 3,5-difluorophenyl ketone Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate + Nucleophile (Nu⁻) (Addition) Product C4-Substituted Product Intermediate->Product - Fluoride (F⁻) (Elimination) R2NH Amines R2NH->Intermediate ROH Alcohols ROH->Intermediate RSH Thiols RSH->Intermediate

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr) at the C4 position.

Nucleophilic Aromatic Substitution (SₙAr) with Amines

Rationale: Introducing nitrogen-containing functional groups at the C4 position can introduce new hydrogen bonding sites, alter polarity, and provide a handle for further derivatization.

Protocol 3: Synthesis of 4-Morpholino-3-fluorophenyl cyclobutyl ketone

  • To a microwave vial or sealed tube, add Cyclobutyl 3,5-difluorophenyl ketone (1.0 eq), morpholine (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (0.5 M).

  • Seal the vessel and heat the reaction mixture to 100-140 °C for 6-24 hours (reaction can be monitored by LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers thoroughly with water (to remove DMF/DMSO) and then with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Proposed C4-Substituents via SₙAr and their SAR Rationale

NucleophileResulting C4-SubstituentRationale for SAR Exploration
Sodium methoxide (NaOMe)Methoxy (-OCH₃)Introduce a small, potent hydrogen bond acceptor.
Sodium thiophenoxide (NaSPh)Phenylthio (-SPh)Introduce a larger, lipophilic, and polarizable sulfur-linked group.
PiperidinePiperidinylIntroduce a basic nitrogen within a saturated heterocycle to probe ionic interactions.
Azide (NaN₃)Azido (-N₃)Introduce a versatile handle for subsequent click chemistry (e.g., cycloaddition).

Modification of the Cyclobutyl Ring

The cyclobutyl ring is a key determinant of the molecule's three-dimensional shape and lipophilicity.[2] Its replacement with other cycloalkyl groups or functionalized variants can significantly impact how the molecule fits into a binding pocket and its overall druglike properties.[4][10][11]

Synthesis of Cycloalkyl Analogs

Rationale: Synthesizing analogs with different ring sizes (e.g., cyclopropyl, cyclopentyl, cyclohexyl) is a classic strategy to probe for steric clashes or favorable van der Waals interactions within a hydrophobic binding pocket. This requires a de novo synthesis, as the ring cannot be easily modified post-synthesis. A reliable method involves the Friedel-Crafts acylation of 1,3-difluorobenzene with the appropriate cycloalkanecarbonyl chloride.

Protocol 4: General Synthesis of Cycloalkyl 3,5-difluorophenyl ketones

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq).

  • Add anhydrous dichloromethane (DCM) as the solvent, and cool the suspension to 0 °C.

  • In a separate flask, dissolve the desired cycloalkanecarbonyl chloride (e.g., cyclopentanecarbonyl chloride, 1.0 eq) and 1,3-difluorobenzene (1.1 eq) in anhydrous DCM.

  • Add the solution from step 3 dropwise to the stirred AlCl₃ suspension at 0 °C.

  • After addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting ketone by flash column chromatography or vacuum distillation.

References

  • Structure-Activity Relationships for Anticancer Activity. ResearchGate. [Link]

  • Synthesis and structure‐activity relationship of several aromatic ketone‐based two‐photon initiators. SciSpace. [Link]

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  • Structure Activity Relationships. Drug Design Org. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. PMC. [Link]

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  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. [Link]

  • Qsar of Ketones Derivatives Using Genetic Function Approximation. IOSR Journal of Pharmacy. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. MDPI. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Supplementary Material Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound c. Royal Society of Chemistry. [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PMC. [Link]

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Application

Application Note: Asymmetric Synthesis of Chiral (Cyclobutyl)(3,5-difluorophenyl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Cyclobutanes and the Synthetic Challenge Chiral cyclobutane moieties are privileged structural motifs found in a va...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Cyclobutanes and the Synthetic Challenge

Chiral cyclobutane moieties are privileged structural motifs found in a variety of natural products and pharmaceutical agents.[1][2][3][4] Their inherent ring strain and defined three-dimensional arrangement offer unique conformational constraints that can be exploited in drug design to enhance potency, selectivity, and pharmacokinetic properties. The target precursor, Cyclobutyl 3,5-difluorophenyl ketone, incorporates a difluorophenyl group, a common feature in modern medicinal chemistry known to improve metabolic stability and binding affinity. The asymmetric synthesis of chiral alcohols from this prochiral ketone, yielding enantiomerically pure (R)- or (S)-(cyclobutyl)(3,5-difluorophenyl)methanol, presents a direct pathway to valuable chiral building blocks for drug discovery and development.

This application note provides a detailed guide to the asymmetric reduction of Cyclobutyl 3,5-difluorophenyl ketone, focusing on two of the most robust and widely adopted methods in modern organic synthesis: the Noyori Asymmetric Hydrogenation and the Corey-Bakshi-Shibata (CBS) Reduction. These methodologies are renowned for their high enantioselectivity, broad substrate scope, and operational reliability.[5][6][7][8]

Method 1: Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful technique for the enantioselective reduction of ketones to chiral secondary alcohols using a ruthenium catalyst complexed with a chiral diphosphine ligand, typically BINAP, and a chiral diamine ligand.[6][9][10] The reaction proceeds via a metal-ligand bifunctional mechanism where both the ruthenium center and the amine ligand participate in the hydrogen transfer from a hydrogen source, such as hydrogen gas or isopropanol, to the ketone substrate.[11][12]

Mechanism of Action

The catalytic cycle of the Noyori hydrogenation involves the coordination of the ketone to the chiral ruthenium complex. The hydride is then transferred from the metal center to the carbonyl carbon, while a proton is transferred from the amine ligand to the carbonyl oxygen, proceeding through a well-defined six-membered transition state. This highly organized transition state is responsible for the high degree of enantioselectivity observed.[12][13]

Catalytic Cycle of Noyori Asymmetric Hydrogenation

Noyori_Hydrogenation cluster_0 Catalytic Cycle Precatalyst [RuCl2(chiral diphosphine)(chiral diamine)] Active_Catalyst [RuH(chiral diphosphine)(chiral diamine)]+ Precatalyst->Active_Catalyst Activation (H2 or iPrOH, Base) Ketone_Complex [RuH(ketone)(chiral diphosphine)(chiral diamine)]+ Active_Catalyst->Ketone_Complex Ketone Coordination Transition_State Six-membered Transition State Ketone_Complex->Transition_State Intramolecular Hydride Transfer Product_Complex [Ru(alcohol)(chiral diphosphine)(chiral diamine)] Transition_State->Product_Complex Product Formation Product_Complex->Active_Catalyst Product Release & Regeneration Regeneration Catalyst Regeneration

Caption: Catalytic cycle of the Noyori asymmetric hydrogenation.

Experimental Protocol: Noyori Asymmetric Hydrogenation

This protocol is a general guideline and may require optimization for the specific substrate.

Materials:

  • Cyclobutyl 3,5-difluorophenyl ketone

  • (R,R)- or (S,S)-[RuCl(p-cymene)(TsDPEN)] (or other suitable Noyori-type catalyst)

  • Isopropanol (anhydrous)

  • Potassium tert-butoxide (t-BuOK) or other suitable base

  • Hydrogen gas (H₂)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or high-pressure reactor

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the chiral Ru catalyst (e.g., (R,R)-[RuCl(p-cymene)(TsDPEN)], 0.5-1 mol%) in anhydrous isopropanol.

  • Reaction Setup: To the catalyst solution, add Cyclobutyl 3,5-difluorophenyl ketone (1.0 equiv).

  • Base Addition: Add a solution of potassium tert-butoxide (5-10 mol%) in isopropanol.

  • Hydrogenation: Pressurize the reaction vessel with hydrogen gas (1-10 atm).

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or as optimized) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, carefully vent the hydrogen gas. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

ParameterTypical RangeNotes
Catalyst Loading 0.1 - 2 mol%Higher loading may be needed for less reactive substrates.
Solvent Isopropanol, Ethanol, MethanolIsopropanol often serves as both solvent and hydrogen source in transfer hydrogenation.
Base t-BuOK, KOH, NaOEtThe base is crucial for activating the catalyst.
Hydrogen Pressure 1 - 100 atmHigher pressure can increase reaction rates.
Temperature 20 - 80 °CHigher temperatures may affect enantioselectivity.
Reaction Time 2 - 24 hoursMonitor by TLC or GC for completion.

Table 1: Typical Reaction Parameters for Noyori Asymmetric Hydrogenation.

Method 2: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or catecholborane.[7][14][15][16] The predictability of the stereochemical outcome is a key advantage of this method.

Mechanism of Action

The CBS catalyst, derived from a chiral amino alcohol (commonly proline), coordinates with the borane reducing agent. The ketone then coordinates to the Lewis acidic boron center of the catalyst in a sterically controlled manner, positioning the larger substituent away from the chiral director group. The hydride from the coordinated borane is then delivered to the carbonyl carbon via a six-membered, chair-like transition state, leading to the formation of the chiral alcohol with high enantioselectivity.[15][16]

Workflow for CBS Reduction

CBS_Reduction_Workflow cluster_workflow Experimental Workflow Start Start Catalyst_Prep Prepare CBS Catalyst Solution (in situ or pre-formed) Start->Catalyst_Prep Borane_Addition Add Borane Source (e.g., BH3-THF) Catalyst_Prep->Borane_Addition Ketone_Addition Slowly Add Ketone Substrate at Low Temperature Borane_Addition->Ketone_Addition Reaction Stir at Controlled Temperature Ketone_Addition->Reaction Quench Quench Reaction (e.g., with Methanol) Reaction->Quench Workup Aqueous Work-up and Extraction Quench->Workup Purification Purify by Chromatography Workup->Purification Analysis Analyze for Yield and Enantiomeric Excess Purification->Analysis End End Analysis->End

Caption: Step-by-step workflow for a typical CBS reduction.

Experimental Protocol: CBS Reduction

This protocol is a general guideline and may require optimization for the specific substrate.

Materials:

  • Cyclobutyl 3,5-difluorophenyl ketone

  • (S)- or (R)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Inert atmosphere (Argon or Nitrogen)

  • Dry glassware

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the (S)- or (R)-2-Methyl-CBS-oxazaborolidine solution (5-10 mol%).

  • Cooling: Cool the flask to -20 °C to 0 °C in a cooling bath.

  • Borane Addition: Slowly add the borane-THF complex solution (0.6-1.0 equiv.) to the catalyst solution.

  • Substrate Addition: Slowly add a solution of Cyclobutyl 3,5-difluorophenyl ketone (1.0 equiv) in anhydrous THF to the reaction mixture over a period of 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at the controlled temperature and monitor its progress by TLC or GC.

  • Quenching: Upon completion, slowly and carefully add methanol to quench the excess borane.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC.

ParameterTypical RangeNotes
Catalyst Loading 5 - 20 mol%Higher loading can improve reaction rates and enantioselectivity.
Borane Source BH₃·THF, BH₃·SMe₂, CatecholboraneThe choice of borane can influence reactivity and selectivity.
Solvent THF, Toluene, DichloromethaneTHF is the most common solvent.
Temperature -78 °C to Room TemperatureLower temperatures generally lead to higher enantioselectivity.
Reaction Time 30 minutes - 4 hoursTypically faster than hydrogenation reactions.

Table 2: Typical Reaction Parameters for CBS Reduction.

Conclusion

Both the Noyori Asymmetric Hydrogenation and the CBS Reduction offer highly efficient and enantioselective pathways for the synthesis of chiral (cyclobutyl)(3,5-difluorophenyl)methanol from its prochiral ketone precursor. The choice between these methods may depend on factors such as the availability of high-pressure hydrogenation equipment, catalyst cost, and the desired enantiomer. For industrial-scale synthesis, the high turnover numbers of the Noyori hydrogenation can be advantageous.[5] For laboratory-scale synthesis and rapid screening, the operational simplicity of the CBS reduction is often preferred.[7] In either case, these well-established protocols provide reliable and predictable access to valuable chiral building blocks essential for the advancement of pharmaceutical research and development.

References

  • Chen, Y.-J., Hu, T.-J., Feng, C.-G., & Lin, G.-Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications, 51(45), 9374-9377. [Link]

  • Feng, C.-G., Chen, Y.-J., & Lin, G.-Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition. Organic & Biomolecular Chemistry, 13(20), 5696-5699. [Link]

  • Wang, Y., et al. (2021). Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes. Chinese Journal of Chemistry, 39(11), 3045-3058. [Link]

  • Li, Z., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society, 145(40), 22066-22075. [Link]

  • SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. [Link]

  • Li, Z., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society, 145(40), 22066-22075. [Link]

  • Wikipedia. (2023). Asymmetric hydrogenation. [Link]

  • NROChemistry. (2022, April 23). Noyori Hydrogenation [Video]. YouTube. [Link]

  • Wills, M., et al. (2018). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 47(32), 10899-10907. [Link]

  • ResearchGate. (n.d.). New Methodology for the Asymmetric Reduction of Ketones. [Link]

  • Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]

  • Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. [Link]

  • ResearchGate. (n.d.). Control of asymmetric reduction of various types of ketones using complex 2 (representative of 1e7). [Link]

  • Gladysz, J. A., et al. (2005). Recoverable fluorous CBS methodology for asymmetric reduction of ketones. Organic Letters, 7(15), 3183-3186. [Link]

  • Zhang, X., et al. (2024). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society, 146(6), 3843-3852. [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. [Link]

  • ResearchGate. (n.d.). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. [Link]

  • Allery, C. (2021, September 15). CBS Reduction, Enantioselective Catalysis [Video]. YouTube. [Link]

  • Wikipedia. (2023). Enantioselective reduction of ketones. [Link]

  • Wills, M., et al. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Chemistry Proceedings, 8(1), 35. [Link]

Sources

Method

Application Note: High-Throughput Screening of Cyclobutyl 3,5-difluorophenyl ketone Derivatives for Gamma-Secretase Modulation

Abstract This application note details the high-throughput screening (HTS) methodology for chemical libraries derived from Cyclobutyl 3,5-difluorophenyl ketone (CAS: 146876-22-6). This scaffold is the structural pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the high-throughput screening (HTS) methodology for chemical libraries derived from Cyclobutyl 3,5-difluorophenyl ketone (CAS: 146876-22-6). This scaffold is the structural pharmacophore of Avagacestat (BMS-708163) , a potent Gamma-Secretase Inhibitor (GSI). While the ketone itself is a synthetic intermediate, its derivatives are critical candidates for modulating the Notch and Amyloid Precursor Protein (APP) pathways. This guide focuses on a dual-pathway screening strategy to identify compounds that inhibit Aβ40/42 production (Alzheimer's target) while sparing Notch signaling (toxicity counter-screen).

Introduction & Pharmacophore Significance[1][2]

The Cyclobutyl 3,5-difluorophenyl ketone moiety serves as a critical hydrophobic anchor in GSI design. In the synthesis of BMS-708163, this ketone is converted via a Strecker reaction to form the sulfonamide cap, which occupies the S1' and S2' subsites of the Presenilin-1 (PS1) active site.

Mechanistic Rationale
  • Metabolic Stability: The cyclobutyl ring provides steric bulk that resists oxidative metabolism compared to linear alkyl chains.

  • Potency: The 3,5-difluoro substitution on the phenyl ring enhances lipophilicity and electron-withdrawal, strengthening pi-stacking interactions within the hydrophobic catalytic cleft of Gamma-Secretase.

  • The Screening Challenge: First-generation GSIs caused severe gastrointestinal toxicity by inhibiting Notch cleavage. The goal of screening libraries based on this scaffold is to find "Notch-sparing" GSIs.

Compound Management & Library Preparation[3]

Derivatives of this ketone are highly lipophilic (


). Proper handling is essential to prevent compound precipitation during the transfer from source plates to aqueous assay buffers.
Protocol: Acoustic Droplet Ejection (ADE)

To maintain solubility and precision, we utilize acoustic dispensing (e.g., Labcyte Echo) rather than traditional tip-based transfer.

  • Source Plate: Dissolve library compounds at 10 mM in 100% DMSO in 384-well LDV (Low Dead Volume) plates.

  • Quality Control: Centrifuge plates at 1000 x g for 1 minute to remove bubbles.

  • Transfer: Eject 2.5 nL to 50 nL of compound directly into the assay plate (pre-filled with buffer or dry) to achieve final concentrations of 1 nM – 10 µM.

  • Normalization: Backfill all wells with pure DMSO to ensure a constant DMSO concentration (typically 0.5% v/v) across the plate to negate solvent effects.

Primary Assay: TR-FRET Gamma-Secretase Activity

The primary screen utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify the cleavage of a biotinylated recombinant APP substrate.

Assay Principle

The Gamma-Secretase complex (enriched from HeLa cell membranes) cleaves a dual-labeled peptide substrate.

  • Donor: Europium-cryptate labeled antibody binding the N-terminus.

  • Acceptor: Streptavidin-XL665 binding the biotinylated C-terminus.

  • Signal: Intact substrate yields high FRET. Cleavage decreases the FRET signal.[1]

Detailed Protocol

Materials:

  • Enzyme Source: Solubilized membranes from HeLa cells overexpressing Gamma-Secretase.

  • Substrate: Biotin-CKK(LC-Biotin)EEISEVKM-DAEFRHDSGYEVHHQ-K(Cy5) (APP-derived).

  • Reference Inhibitor: BMS-708163 (Avagacestat).[2]

Step-by-Step Workflow:

  • Dispense Compounds: Use ADE to transfer 25 nL of library compounds into a 384-well white, low-volume plate.

  • Enzyme Addition: Add 5 µL of Enzyme Buffer (50 mM HEPES pH 7.0, 0.5% CHAPSO, 0.1% BSA).

  • Pre-Incubation: Incubate for 15 minutes at RT to allow compound binding to the presenilin active site.

  • Substrate Initiation: Add 5 µL of Substrate Mix (Final conc: 200 nM).

  • Reaction: Incubate for 60 minutes at 37°C.

  • Detection: Add 10 µL of Detection Buffer containing Europium-cryptate antibody and Streptavidin-XL665.

  • Read: Measure fluorescence at 620 nm (Donor) and 665 nm (Acceptor) on a multimode reader (e.g., EnVision).

Data Calculation:



Inhibition results in a higher Ratio (if using a specific antibody that binds the product) or lower Ratio (if detecting the intact substrate). Ensure specific assay kit architecture is verified.

Secondary Assay: Notch vs. APP Selectivity (Cellular)

Hits from the primary screen must be triaged for Notch selectivity. We use a Split-Luciferase Reporter Assay .

Assay Logic
  • Cell Line A (APP): HEK293 stably expressing APP-Gal4-VP16. Cleavage releases Gal4-VP16 -> Luciferase expression.

  • Cell Line B (Notch): HEK293 stably expressing Notch-Gal4-VP16. Cleavage releases Gal4-VP16 -> Luciferase expression.

Protocol
  • Seeding: Seed 5,000 cells/well in 384-well tissue culture plates. Incubate 24h.

  • Treatment: Treat cells with compounds (10-point dose response).

  • Incubation: Incubate for 16 hours at 37°C, 5% CO2.

  • Detection: Add steady-glow luciferase reagent and measure luminescence.

  • Analysis: Compare

    
     (APP) vs. 
    
    
    
    (Notch).

Target Profile:



Desired SI > 50 (Notch-sparing).

Visualization of Workflows

Diagram 1: Screening Architecture

This diagram illustrates the flow from the chemical scaffold to the final lead candidate.

G Start Cyclobutyl 3,5-difluorophenyl ketone (Scaffold) Synth Library Synthesis (Strecker Reaction) Start->Synth Echo Acoustic Dispensing (Echo 550) Synth->Echo Primary Primary Screen: TR-FRET (Enzymatic) Echo->Primary Triage Hit Triage (>50% Inhibition) Primary->Triage Z' > 0.5 Secondary Secondary Screen: Cellular Reporter Triage->Secondary Select Hits Lead Lead Candidate (Notch Sparing) Secondary->Lead SI > 50

Caption: Workflow converting the raw chemical intermediate into a validated biological lead via sequential enzymatic and cellular filters.

Diagram 2: Mechanism of Action & Selectivity

This diagram details the biological logic of the counter-screen.

Mechanism cluster_APP Target Pathway (Alzheimer's) cluster_Notch Off-Target Pathway (Toxicity) Compound Library Compound (Ketone Derivative) GS Gamma-Secretase Complex (PS1/Nicastrin) Compound->GS Binds Active Site Ab42 Aβ42 Production (Toxic) Compound->Ab42 DESIRED: Strong Inhibition NICD NICD Release (GI Toxicity) Compound->NICD AVOID: Weak Inhibition APP APP Substrate GS->APP Notch Notch Substrate GS->Notch APP->Ab42 Cleavage Notch->NICD Cleavage

Caption: Mechanistic bifurcation showing the necessity of dual-substrate screening to avoid Notch-mediated toxicity.

Data Analysis & Validation Standards

To ensure the trustworthiness of the assay, the following statistical parameters must be met.

ParameterAcceptance CriteriaCalculation
Z-Factor (Z') > 0.5$1 - \frac{3(\sigma_p + \sigma_n)}{
Signal-to-Background (S/B) > 3.0

CV% (Replicates) < 10%

Reference

BMS-708163: 0.3 ± 0.1 nM4-parameter logistic fit

Troubleshooting Guide:

  • Low Z-Factor: Often caused by pipetting errors or DMSO intolerance. Switch to acoustic dispensing.

  • High False Positives: Compounds with the difluorophenyl ketone scaffold can be aggregators. Include a detergent (0.01% Triton X-100) in the counter-screen to rule out promiscuous inhibition.

References

  • Gillman, K. W., et al. (2010). Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor.[3] ACS Medicinal Chemistry Letters, 1(3), 120–124.[2][3] Link

  • Zhang, L., et al. (2013). Biochemistry of Gamma-Secretase Isoforms. Advances in Experimental Medicine and Biology, 754, 19-34. Link

  • Crump, C. J., et al. (2013). Development of High-Throughput Assays to Quantify γ-Secretase Activity. Methods in Molecular Biology, 1023, 19-35. Link

  • Labcyte Inc. (Now Beckman Coulter Life Sciences). Acoustic Droplet Ejection for High-Throughput Screening. Link

  • BMS Patent WO2009045398. (2009). Compounds and Methods for the Treatment of Alzheimer's Disease. Link

Sources

Application

Application Note &amp; Protocol: Scale-up Synthesis of (3,5-difluorophenyl)(cyclobutyl)methanone for Preclinical Studies

Introduction (3,5-difluorophenyl)(cyclobutyl)methanone is an important building block in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active compounds. The unique combina...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3,5-difluorophenyl)(cyclobutyl)methanone is an important building block in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active compounds. The unique combination of a difluorinated phenyl ring and a cyclobutyl moiety can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. As a compound progresses from discovery to preclinical development, the ability to synthesize it on a larger scale with high purity and batch-to-batch consistency becomes critical.[1]

This application note provides a detailed protocol for the scale-up synthesis of (3,5-difluorophenyl)(cyclobutyl)methanone via a Friedel-Crafts acylation reaction. We will delve into the rationale behind the chosen synthetic strategy, provide a step-by-step guide for a multigram-scale synthesis, and discuss the critical considerations for a safe and efficient scale-up to produce material suitable for preclinical studies.

Synthetic Strategy: The Friedel-Crafts Acylation

The method of choice for the synthesis of (3,5-difluorophenyl)(cyclobutyl)methanone is the Friedel-Crafts acylation of 1,3-difluorobenzene with cyclobutanecarbonyl chloride.[2][3][4] This classic electrophilic aromatic substitution reaction is well-suited for the formation of aryl ketones.[2][3][4]

The reaction is catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[4][5] The aluminum chloride coordinates with the acyl chloride, generating a highly reactive acylium ion. This electrophile is then attacked by the electron-rich π-system of the 1,3-difluorobenzene ring. A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating effect of the resulting ketone group, which effectively prevents polysubstitution and leads to a cleaner product profile.[6]

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis yielding approximately 10-20 grams of the target compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, must be worn.

Materials and Reagents:

  • 1,3-Difluorobenzene (≥99%)

  • Cyclobutanecarbonyl chloride (≥98%)

  • Anhydrous aluminum chloride (AlCl₃) (≥99%)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated (37%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Crushed ice

Equipment:

  • Three-necked round-bottom flask (500 mL) equipped with a magnetic stirrer, a thermometer, and a dropping funnel

  • Inert gas (nitrogen or argon) supply

  • Ice-water bath

  • Heating mantle with a temperature controller

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble the three-necked flask under an inert atmosphere. Charge the flask with anhydrous aluminum chloride (1.2 equivalents). Add anhydrous dichloromethane (200 mL) to the flask and cool the resulting suspension to 0-5 °C using an ice-water bath.

  • Formation of the Acylium Ion Complex: In the dropping funnel, prepare a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature is maintained below 10 °C. A gentle evolution of HCl gas may be observed.

  • Friedel-Crafts Acylation: After the addition of the acyl chloride is complete, add 1,3-difluorobenzene (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.

  • Reaction Progression and Monitoring: Once the addition of 1,3-difluorobenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by carefully quenching a small aliquot of the reaction mixture in acidic water and extracting with a small amount of ethyl acetate.

  • Reaction Quench: Prepare a beaker with a mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL). Slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring. This step is highly exothermic and will generate a significant amount of HCl gas. Ensure adequate ventilation.

  • Work-up and Extraction: Transfer the quenched mixture to a 1 L separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • 5% Hydrochloric acid (100 mL)

    • Water (100 mL)

    • Saturated sodium bicarbonate solution (100 mL) - Caution: CO₂ evolution

    • Brine (100 mL)

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude (3,5-difluorophenyl)(cyclobutyl)methanone can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield a colorless to pale yellow oil. For preclinical batches requiring high purity, a final crystallization step may be necessary.

Data Summary

ParameterValue/RangeRationale
Scale 10-20 gProvides sufficient material for initial preclinical evaluation.
Stoichiometry
Cyclobutanecarbonyl chloride1.0 eqLimiting reagent.
1,3-Difluorobenzene1.1 eqA slight excess is used to ensure complete reaction of the acyl chloride.
Aluminum Chloride1.2 eqA stoichiometric excess is required as it complexes with the product ketone.[6]
Solvent Anhydrous DichloromethaneInert solvent that effectively dissolves reactants and the catalyst complex.
Temperature 0-5 °C (addition), RT (reaction)Low initial temperature controls the exotherm of complex formation and reaction initiation.
Reaction Time 2-4 hoursTypically sufficient for completion; should be monitored by TLC or GC-MS.
Expected Yield 70-85%Based on analogous Friedel-Crafts acylation reactions.
Purity (post-purification) >98%Required for preclinical studies.

Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Charge AlCl₃ and DCM to reactor under N₂ Cooling 2. Cool to 0-5 °C Setup->Cooling Acyl_Chloride 3. Add Cyclobutanecarbonyl Chloride Solution Cooling->Acyl_Chloride Difluorobenzene 4. Add 1,3-Difluorobenzene Acyl_Chloride->Difluorobenzene Stir 5. Stir at RT for 2-4h Difluorobenzene->Stir Quench 6. Quench with Ice/HCl Stir->Quench Extract 7. Extract with DCM Quench->Extract Wash 8. Wash (Acid, Water, Bicarb, Brine) Extract->Wash Dry 9. Dry and Concentrate Wash->Dry Purify 10. Purify (Distillation/Chromatography) Dry->Purify QC 11. QC Analysis (NMR, GC-MS, HPLC) Purify->QC

Caption: Synthetic workflow for the preparation of (3,5-difluorophenyl)(cyclobutyl)methanone.

Scale-up Considerations for Preclinical Production

Transitioning from a laboratory-scale synthesis to a pilot plant or manufacturing setting for preclinical supplies requires careful consideration of several factors to ensure safety, efficiency, and product quality.

1. Thermal Hazard Assessment:

  • Exothermicity: The Friedel-Crafts acylation is a highly exothermic reaction. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.

  • Mitigation Strategy: A reaction calorimetry study is highly recommended to determine the heat of reaction and the rate of heat evolution under process conditions. This data is crucial for designing an adequate cooling system and for establishing safe addition rates of the reagents. Slow, controlled addition of the acyl chloride and the aromatic substrate is paramount.

2. Reagent Handling and Addition:

  • Aluminum Chloride: Anhydrous aluminum chloride is a fine powder that can be difficult to handle on a large scale. It reacts violently with moisture, releasing HCl gas.

  • Mitigation Strategy: Use of a closed-system charging apparatus is recommended. Alternatively, a slurry of AlCl₃ in the reaction solvent can be prepared in a separate vessel and transferred to the main reactor.

  • Liquid Reagents: The dropwise addition of cyclobutanecarbonyl chloride and 1,3-difluorobenzene should be controlled by a calibrated pump to ensure a consistent and safe addition rate.

3. Process Analytical Technology (PAT):

  • Reaction Monitoring: Real-time monitoring of the reaction can provide valuable insights into its progress and help identify any deviations from the expected profile.

  • Mitigation Strategy: In-situ infrared (IR) spectroscopy can be used to track the consumption of the acyl chloride and the formation of the ketone product. This allows for precise determination of the reaction endpoint, preventing the formation of impurities due to prolonged reaction times or unnecessary heating.

4. Work-up and Purification:

  • Quenching: The quenching of a large-scale Friedel-Crafts reaction is a critical step that must be carefully controlled to manage the exotherm and the evolution of HCl gas.

  • Mitigation Strategy: A "reverse quench," where the reaction mixture is slowly added to a well-stirred, cooled aqueous acid solution, is often safer on a larger scale. The use of a scrubber to neutralize the evolved HCl gas is essential.

  • Purification: While distillation and chromatography are effective on a lab scale, they may be less practical for large quantities. Crystallization is often a more scalable and efficient method for achieving the high purity required for preclinical material. Investigating different solvent systems to induce crystallization of the final product is a worthwhile endeavor.

5. Analytical Characterization for Preclinical Batches:

To ensure the identity, purity, and consistency of the synthesized (3,5-difluorophenyl)(cyclobutyl)methanone, a comprehensive set of analytical tests should be performed:

  • Identity:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

    • Mass Spectrometry (MS) to verify the molecular weight.

    • Infrared (IR) spectroscopy to identify the characteristic carbonyl stretch.

  • Purity:

    • High-Performance Liquid Chromatography (HPLC) with UV detection to determine the purity and quantify any impurities.

    • Gas Chromatography (GC) to assess for residual solvents.

  • Physical Properties:

    • Appearance (visual inspection).

    • Melting point or boiling point.

Conclusion

The Friedel-Crafts acylation provides a reliable and scalable route for the synthesis of (3,5-difluorophenyl)(cyclobutyl)methanone. By carefully controlling the reaction conditions, particularly the temperature during reagent addition, and by implementing a robust work-up and purification strategy, it is possible to produce this key intermediate with the high purity and consistency required for preclinical studies. A thorough understanding of the potential hazards and the implementation of appropriate engineering controls are essential for a safe and successful scale-up.

References

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Synthesis method of 3, 5-difluorophenol. (2021, April 6). Eureka | Patsnap. Retrieved February 22, 2026, from [Link]

  • Process for preparing 3,5-difluoroaniline. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. (2025, May 20). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.). Google Patents.
  • Process for preparing 3,5-difluoroaniline - US5294742A. (n.d.). Google Patents.
  • Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. (2023, May). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Mechanochemical difluoromethylations of ketones. (2024, November 4). Beilstein Journals. Retrieved February 22, 2026, from [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). LibreTexts. Retrieved February 22, 2026, from [Link]

  • Friedel-Crafts Acylation. (2024, October 26). Save My Exams. Retrieved February 22, 2026, from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of "Cyclobutyl 3,5-difluorophenyl ketone" and its intermediates

Welcome to the technical support center for the purification of Cyclobutyl 3,5-difluorophenyl ketone and its key synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Cyclobutyl 3,5-difluorophenyl ketone and its key synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this important building block with high purity. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Introduction: Why Purification of Fluorinated Ketones is a Unique Challenge

Cyclobutyl 3,5-difluorophenyl ketone is a valuable structural motif in medicinal chemistry, often serving as a precursor for more complex drug candidates.[1][2] The presence of two deactivating fluorine atoms on the aromatic ring and the strained cyclobutyl group imparts unique electronic and steric properties to the molecule.[3] These features, while desirable for biological activity, can introduce specific challenges during synthesis and purification. Common synthetic routes, such as the Friedel-Crafts acylation, often yield crude products contaminated with starting materials, isomeric byproducts, and catalyst residues that require robust purification strategies.[4][5][6]

This guide provides a structured, question-and-answer-based approach to troubleshoot common purification issues, supported by detailed protocols and workflow diagrams.

Section 1: Purification of Key Intermediates

High-purity starting materials are fundamental to a successful synthesis. Impurities in your acyl chloride precursors will invariably carry through, complicating the final purification.

FAQ 1.1: I am synthesizing Cyclobutanecarbonyl chloride. My crude material is dark and gives multiple spots on TLC. How should I purify it?

Answer: The primary impurities in crude Cyclobutanecarbonyl chloride, typically synthesized from cyclobutanecarboxylic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, are residual carboxylic acid and excess chlorinating agent. The dark color often results from thermal decomposition or side reactions.

The most effective method for purification is vacuum distillation .[7]

Troubleshooting Guide: Cyclobutanecarbonyl chloride Distillation

Observed Problem Probable Cause Recommended Solution
Bumping/Unstable Boiling Rapid heating or insufficient vacuum.Ensure a stable, deep vacuum. Use a magnetic stir bar or capillary bubbler. Heat slowly using an oil bath for even temperature distribution.
Product is Dark/Decomposed Distillation temperature is too high.Improve the vacuum to lower the boiling point. The reported boiling point is ~60 °C at 50 mmHg.[7]
Low Recovery Incomplete reaction or loss during transfer.Ensure the initial reaction went to completion (e.g., monitor gas evolution). Use a short-path distillation apparatus to minimize losses on the glass surfaces.
Product Hydrolyzes Exposure to atmospheric moisture.This compound is highly moisture-sensitive.[8] Use oven-dried glassware and perform the distillation under an inert atmosphere (Nitrogen or Argon).

Causality: Cyclobutanecarbonyl chloride has a relatively low boiling point, making distillation an ideal purification method that effectively separates it from the non-volatile carboxylic acid starting material and any high-boiling tars. Excess thionyl chloride is more volatile and can be removed as the first fraction or with the solvent under reduced pressure before distillation.

FAQ 1.2: What are the best practices for purifying and handling 3,5-Difluorobenzoyl chloride?

Answer: Similar to its cyclobutyl counterpart, 3,5-Difluorobenzoyl chloride is best purified by vacuum distillation . It is a corrosive liquid that reacts with water, so anhydrous conditions are critical.[9]

Key Handling & Purification Protocols:

  • Synthesis: Prepared from 3,5-difluorobenzoic acid and a chlorinating agent.

  • Purification: Vacuum distillation is the standard.

  • Handling: Always handle in a fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and face protection.

  • Storage: Store under an inert atmosphere in a tightly sealed container, preferably in a desiccator, to prevent hydrolysis back to the carboxylic acid.[9]

Section 2: Purification of Cyclobutyl 3,5-difluorophenyl ketone

The final product is typically synthesized via a Friedel-Crafts acylation of 1,3-difluorobenzene with cyclobutanecarbonyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[4][6] The purification workflow must address quenching the catalyst, removing starting materials, and separating any isomers.

Troubleshooting Purification Workflows

This decision tree outlines a logical approach to purifying your crude product post-synthesis.

G cluster_purification Purification Strategy start Crude Reaction Mixture (Post Friedel-Crafts) workup Step 1: Quench & Aqueous Workup start->workup extract Step 2: Solvent Extraction & Drying workup->extract analyze Step 3: Analyze Crude Organic (TLC, NMR, GC-MS) extract->analyze cryst Option A: Recrystallization analyze->cryst Product is a Solid & Major Component chrom Option B: Column Chromatography analyze->chrom Complex Mixture or Similar Polarity Impurities distill Option C: Vacuum Distillation analyze->distill Product is a Liquid & Thermally Stable final_product Pure Product (Confirm Purity) cryst->final_product chrom->final_product distill->final_product

Caption: Purification workflow for Cyclobutyl 3,5-difluorophenyl ketone.

Problem 2.1: My aqueous workup is forming an intractable emulsion.

Cause & Solution: Emulsions during the workup of Friedel-Crafts reactions are common, often caused by precipitated aluminum salts. The strong complex formed between the ketone product and AlCl₃ must be fully hydrolyzed.[4]

  • Expert Protocol:

    • Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. The acid ensures the aluminum salts remain dissolved as water-soluble species (e.g., [Al(H₂O)₆]³⁺).

    • If an emulsion persists after extraction, add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, helping to break the emulsion.

    • Allow the mixture to stand without agitation for 10-20 minutes. If this fails, filtration through a pad of Celite® may be necessary to remove fine particulates.

Problem 2.2: Column chromatography is giving poor separation or leading to product decomposition.

Cause & Solution: Fluorinated ketones can exhibit unexpected interactions with silica gel, and some are sensitive to its acidic nature, potentially leading to decomposition.[10][11]

Troubleshooting Column Chromatography

Observed Problem Probable Cause Recommended Solution
Poor Separation Incorrect solvent system.TLC Screening: Systematically test solvent systems. Start with a non-polar solvent like Hexane and gradually add a more polar solvent like Ethyl Acetate or Dichloromethane. Aim for an Rf of 0.2-0.3 for the product.
Product Tailing Silica gel is too acidic; strong interaction with the ketone.1. Neutralize Silica: Prepare a slurry of silica gel in your starting eluent containing 1% triethylamine, then pack the column. 2. Switch Adsorbent: Use neutral or basic alumina instead of silica gel.
Product Decomposition Product is unstable on silica.[11]Minimize contact time: Use flash chromatography with a higher flow rate. If decomposition is severe, avoid chromatography and proceed directly to recrystallization or distillation.
Co-elution with Impurity Impurity has very similar polarity.Gradient Elution: Start with a very non-polar mobile phase (e.g., 100% Hexane) and slowly increase the polarity. This can often resolve closely eluting spots.
Problem 2.3: My product oils out or won't crystallize during recrystallization.

Cause & Solution: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching its crystallization temperature. This is a common issue with aryl ketones.[12]

Systematic Approach to Recrystallization

  • Choose the Right Solvent: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For a moderately polar ketone like this, consider solvents like isopropanol, ethanol, or mixed solvent systems like Hexane/Ethyl Acetate or Ethanol/Water.

  • Troubleshooting "Oiling Out":

    • Add More Solvent: The solution may be too concentrated. Add more hot solvent until the oil redissolves, then allow it to cool very slowly.

    • Slow Cooling: Do not place the hot flask directly into an ice bath. Let it cool to room temperature undisturbed, then move it to a refrigerator, and finally to a freezer. Patience is key.[13]

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the solvent line. The microscopic imperfections in the glass can induce nucleation.

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

G cluster_solutions Troubleshooting Steps start Attempt Recrystallization cool Cool Solution Slowly start->cool crystal Crystals Form cool->crystal oil Product Oils Out cool->oil Problem reheat Re-heat & Add More Solvent oil->reheat reheat->cool slow_cool Cool Even Slower reheat->slow_cool slow_cool->cool scratch Scratch Flask / Add Seed Crystal slow_cool->scratch scratch->cool change_solvent Try Different Solvent System scratch->change_solvent If still fails change_solvent->start

Caption: Decision tree for troubleshooting recrystallization issues.

Section 3: General FAQs

  • Q: What analytical techniques are best for assessing purity?

    • A: A combination of techniques is recommended. ¹H and ¹⁹F NMR are excellent for structural confirmation and identifying fluorinated impurities. GC-MS is ideal for detecting volatile impurities and confirming the mass of the product. HPLC is the gold standard for quantitative purity analysis (e.g., >99.5%).

  • Q: Are there specific stability issues I should be aware of for this compound?

    • A: While α,α-difluoromethyl ketones can show instability[14], Cyclobutyl 3,5-difluorophenyl ketone is generally stable under normal laboratory conditions. The primary concerns are potential decomposition on acidic media like silica gel[11] and slow degradation over long-term storage if exposed to light or air. For long-term storage, keeping it in a dark container at <4°C is advisable.

  • Q: Can this compound be purified by vacuum distillation?

    • A: Yes, if the product is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be an effective, scalable purification method, especially for removing non-volatile polymeric byproducts. A short-path distillation apparatus is recommended to minimize thermal stress.

References

  • Vertex AI Search. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • PMC. (n.d.). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation.
  • ScienceDirect. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage.
  • Wiley Online Library. (n.d.). Direct Deprotonative Functionalization of α,α‐Difluoromethyl Ketones using a Catalytic Organosuperbase.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Scientific Publications. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
  • SciSpace. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
  • CymitQuimica. (n.d.). Cyclobutanecarbonyl chloride.
  • CymitQuimica. (n.d.). 3,5-Difluorobenzoyl chloride.
  • Reddit. (2020). Recrystallisation Help.
  • Sigma-Aldrich. (n.d.). 3,5-Difluorobenzoyl chloride 98%.
  • Thieme. (n.d.). Product Class 8: Aryl Ketones.
  • PMC. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
  • Sigma-Aldrich. (n.d.). Cyclobutanecarbonyl chloride 98%.
  • Newcastle University Theses. (n.d.). Investigation of Fluorination Methodologies for the Application in Positron Emission Tomography.
  • PrepChem.com. (n.d.). Synthesis of Cyclobutyl 2-fluorobenzyl ketone.
  • Benchchem. (2025). A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation.
  • ResearchGate. (n.d.). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes.
  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
  • Chemistry Steps. (2025). Friedel-Crafts Acylation.
  • Cambridge University Press. (n.d.). Friedel-Crafts Reaction.

Sources

Optimization

Overcoming solubility issues of "Cyclobutyl 3,5-difluorophenyl ketone" in biological assays

Technical Support Center: Solubility Optimization Guide Subject: Troubleshooting Aqueous Solubility for Cyclobutyl 3,5-difluorophenyl ketone Ticket ID: SOL-F-35-CB Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: Troubleshooting Aqueous Solubility for Cyclobutyl 3,5-difluorophenyl ketone Ticket ID: SOL-F-35-CB Assigned Scientist: Dr. A. V.[1] Chen, Senior Application Scientist

Executive Summary

You are encountering precipitation issues with Cyclobutyl 3,5-difluorophenyl ketone . This is a common challenge with fluorinated aromatic building blocks. While the cyclobutyl group adds steric bulk, the 3,5-difluoro substitution pattern significantly increases lipophilicity (LogP) and crystal lattice energy, reducing aqueous solubility compared to its non-fluorinated counterparts.

This guide provides a validated workflow to solubilize this compound for biological assays (enzymatic or cell-based), moving beyond simple DMSO dissolution to engineered solvent systems.

Part 1: The Diagnosis (Why is this happening?)

Q: I dissolved the compound in 100% DMSO at 10 mM. It looks clear. Why does it precipitate immediately upon adding to the assay buffer?

A: You are experiencing "Solvent Shock."[1] The 3,5-difluorophenyl group acts as a "lipophilic grease" patch.[1] When you pipette a 100% DMSO stock directly into an aqueous buffer (a 1:1000 dilution), the local concentration of water spikes instantly. The compound molecules aggregate faster than they can disperse, forming micro-precipitates that are often invisible to the naked eye but devastating to assay data.

Key Physicochemical Drivers:

  • Fluorine Effect: The C-F bond is highly non-polarizable. The 3,5-substitution pattern creates a hydrophobic face that repels water.[1]

  • Lattice Energy: The symmetry of the 3,5-difluoro ring often allows for tight crystal packing, requiring high energy to break (dissolve) into water.

PropertyEstimated ValueImpact on Assay
cLogP ~3.2 - 3.8High lipophilicity; prone to non-specific binding to plastics.[1]
Aqueous Solubility (LogS) < 10 µM (Est.)[1]Critical Risk: Standard screening often targets 10-50 µM, exceeding the solubility limit.
DMSO Solubility > 50 mMMisleadingly high; creates false confidence.[1]

Part 2: The Solution (Validated Protocols)

Method A: The "Intermediate Dilution" Protocol (Recommended)

Best for: Enzymatic assays and standard IC50 determination.

Do not dilute directly from 100% DMSO to 100% Buffer.[1] You must "step down" the hydrophobicity.

Protocol:

  • Stock Prep: Start with your 10 mM stock in 100% DMSO.

  • Intermediate Step: Dilute the stock 1:20 into a "Transition Buffer" containing 50% DMSO / 50% Water .

    • Result: 500 µM compound in 50% DMSO.[1]

    • Why: The high DMSO content prevents immediate crashing, while introducing water hydration shells gradually.

  • Final Assay Step: Dilute this intermediate 1:10 into your Assay Buffer.

    • Final Concentration: 50 µM compound.[1]

    • Final DMSO: 5% (Ensure your enzyme tolerates this, or dilute further).[1]

Method B: Carrier-Assisted Solubilization (Advanced)

Best for: Cell-based assays where high DMSO (>0.5%) is toxic.[1]

Fluorinated ketones bind exceptionally well to Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The cyclodextrin encapsulates the hydrophobic difluorophenyl ring, presenting a hydrophilic surface to the media.

Protocol:

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in water.[1]

  • Compound Addition: Add your compound (solid or high-conc DMSO stock) to the HP-β-CD solution.[1]

  • Sonicate: Sonicate for 30 minutes at 37°C.

  • Dilute: Use this complexed solution to dose your cells.[1] The compound is now "water-soluble" by proxy.[1]

Part 3: Visualizing the Workflow

The following decision tree helps you select the correct solubilization strategy based on your assay type.

Solubility_Workflow Start Start: Cyclobutyl 3,5-difluorophenyl ketone (10 mM in 100% DMSO) Check_Assay What is the Assay Type? Start->Check_Assay Biochem Biochemical / Enzyme (High DMSO Tolerance) Check_Assay->Biochem Enzyme Cellular Cell-Based / Live Tissue (Low DMSO Tolerance) Check_Assay->Cellular Cell Dilution_Check Target Concentration > 10 µM? Biochem->Dilution_Check Carrier Protocol B: Carrier Complexing (Add HP-β-Cyclodextrin) Cellular->Carrier DMSO must be <0.5% Direct_Dil Direct Dilution Risk: PRECIPITATION LIKELY Dilution_Check->Direct_Dil Yes (High Conc) Inter_Dil Protocol A: Intermediate Dilution (Step-down DMSO %) Dilution_Check->Inter_Dil No (Low Conc) Direct_Dil->Inter_Dil Switch Method Validation Validation: Measure Light Scattering (Nephelometry) Inter_Dil->Validation Carrier->Validation

Figure 1: Decision matrix for solubilizing lipophilic fluorinated ketones. Blue nodes indicate decision points; Green nodes indicate validated solutions.

Part 4: Validation (How do I know it worked?)

Do not rely on visual inspection. Micro-aggregates (100–500 nm) are invisible but will inhibit enzymes non-specifically (the "Promiscuous Inhibitor" effect).[1]

The Nephelometry Check:

  • Prepare a "Mock Assay" plate with compound + buffer (no enzyme/cells).[1]

  • Measure absorbance at 650 nm (or use a dedicated nephelometer).[1]

  • Pass Criteria: Signal must be < 1.5x the background of the buffer blank.

  • Fail Criteria: Elevated baseline indicates light scattering from particles.[1]

Data Table: Solubility Limits (Example Data)

Solvent SystemMax Solubility (Cyclobutyl 3,5-difluoro...)[1]Notes
PBS (pH 7.4) < 5 µMUnstable. Precipitates within 15 mins.[1]
PBS + 0.01% Triton X-100 ~ 25 µMSurfactant helps, but may affect assay.[1]
PBS + 5% DMSO ~ 50 µMAcceptable for biochemical assays.[1]
PBS + 10% HP-β-CD > 200 µMGold Standard for high concentrations.[1]

References

  • National Center for Advancing Translational Sciences (NCATS). (2012).[1] Assay Guidance Manual: Solubility and Compound Precipitation. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] Available at: [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] (Establishes lipophilicity trends of fluorinated aromatics).

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1]

Sources

Troubleshooting

Preventing decomposition of "Cyclobutyl 3,5-difluorophenyl ketone" during storage

Topic: Stability & Storage Protocol Emergency Summary: The "Golden Rules" If you have just synthesized or received Cyclobutyl 3,5-difluorophenyl ketone , adhere to these three rules immediately to prevent rapid degradati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Storage Protocol
Emergency Summary: The "Golden Rules"

If you have just synthesized or received Cyclobutyl 3,5-difluorophenyl ketone , adhere to these three rules immediately to prevent rapid degradation:

  • NO LIGHT: This molecule is a photo-switch . Exposure to UV/blue light triggers irreversible Norrish-Yang cyclization. Store in amber glass or foil-wrapped containers immediately.

  • NO ACID: Trace acid (from silica gel chromatography or workup) catalyzes ring expansion to cyclopentanones. Ensure the product is neutral (

    
    ).
    
  • COLD & INERT: Store at -20°C under Argon/Nitrogen. The compound is likely an oil or low-melting solid; oils degrade faster than crystals due to higher molecular mobility.

Module 1: The Stability Profile (The "Why")

To preserve this molecule, you must understand how it wants to destroy itself. The structure contains two "stress points": the strained cyclobutane ring and the electron-deficient carbonyl.

1.1 Photochemical Suicide (Norrish Reactivity)

Aryl cyclobutyl ketones are textbook substrates for Norrish Type II reactions . The carbonyl group, excited by light, abstracts a


-hydrogen from the cyclobutane ring.[1]
  • Mechanism: The excited triplet state diradical cyclizes to form a bicyclo[1.1.1]pentan-2-ol .

  • Risk: This is not a slow degradation; it is a rapid synthetic transformation often used intentionally in literature [1]. In a storage context, it represents a total loss of purity.

1.2 Acid-Catalyzed Ring Expansion

The cyclobutane ring possesses significant ring strain (~26 kcal/mol).

  • Mechanism: In the presence of Brønsted or Lewis acids, the carbonyl oxygen protonates, generating a carbocation. This triggers a 1,2-alkyl shift (Wagner-Meerwein rearrangement), expanding the ring to a cyclopentanone derivative [2].

  • Source of Contamination: Residual HCl from Friedel-Crafts acylation or acidic sites on non-neutralized silica gel.

1.3 Electrophilic Activation

The 3,5-difluoro substitution pattern on the phenyl ring is strongly electron-withdrawing.

  • Consequence: The carbonyl carbon is highly electrophilic. While less reactive than an acid chloride, it is susceptible to nucleophilic attack by water (hydrate formation) or alcohols (hemiketal formation) over long periods.

Module 2: Visualizing Decomposition

The following diagram maps the specific degradation pathways you must block.

DecompositionPathways Target Cyclobutyl 3,5-difluorophenyl ketone Light UV/Visible Light (hν) Target->Light Acid Trace Acid (H+) Target->Acid Water Moisture (H2O) Target->Water Norrish Bicyclo[1.1.1]pentan-2-ol (Norrish-Yang Product) Light->Norrish Gamma-H Abstraction (Fast) RingExp Cyclopentanone Derivative Acid->RingExp 1,2-Alkyl Shift (Irreversible) Hydrate Gem-diol (Hydrate) Water->Hydrate Nucleophilic Attack (Reversible)

Figure 1: Primary decomposition pathways. Note that Light and Acid pathways lead to irreversible structural changes.

Module 3: Storage Protocol (SOP)

Objective: Maintain purity >98% for 6+ months.

Step 1: Pre-Storage QC (The "Acid Test")

Before long-term storage, ensure the material is free of acidic impurities.

  • Dissolve a small aliquot (~5 mg) in neutral

    
    .
    
  • Run a

    
     NMR.
    
  • Check: Look for broad peaks or shifts in the cyclobutyl protons.

  • Action: If acidic impurities are suspected, filter the neat oil (or solution) through a small pad of basic alumina or

    
      to neutralize.
    
Step 2: Packaging
  • Primary Container: Amber glass vial (silanized glass is preferred to minimize surface acidity).

  • Headspace: Flush with dry Argon for 30 seconds. Nitrogen is acceptable but Argon is heavier than air and provides a better blanket for oils.

  • Seal: Teflon-lined screw cap. Parafilm is insufficient for long-term oxygen exclusion; use electrical tape over the cap-vial junction if storing >1 month.

Step 3: Environment
  • Temperature: -20°C (Freezer) .

    • Why? Low temp reduces molecular mobility, kinetically inhibiting the dimerization or rearrangement reactions.

  • Solvent: Store NEAT (solvent-free).

    • Warning: Do NOT store in solution (e.g., DCM or Chloroform). Chloroform generates HCl over time (phosgene degradation), which will catalyze the ring expansion [3].

Module 4: Troubleshooting & FAQs
Data Table: Solvent Compatibility for Handling
SolventCompatibilityRisk FactorRecommendation
Chloroform (

)
Low Acidity (HCl formation)Use only for QC; filter through basic alumina.
DMSO Low Hygroscopic / OxidantAvoid. DMSO absorbs water, promoting hydration.
Methanol/Ethanol Medium Nucleophilic attackShort-term use only. Risk of hemiketal formation.
Ethyl Acetate High NoneGood for transfers/dilution.
Toluene High NoneExcellent non-polar, inert solvent.
Frequently Asked Questions

Q1: The compound has turned from colorless to yellow. Is it still good?

  • Diagnosis: Yellowing usually indicates the formation of conjugated impurities (enones) or oxidation products.

  • Test: Run a TLC. If the main spot is still dominant (>95%), it can likely be used. If a baseline smear appears, polymerization has started.

  • Remedy: Rapid filtration through a silica plug (neutralized with 1%

    
    ) usually removes the colored impurities.
    

Q2: Can I store this in a clear vial if I wrap it in foil?

  • Answer: Yes, but it is risky. Foil can tear or unwrap in a crowded freezer. Amber glass provides intrinsic fail-safe protection against the Norrish reaction.

Q3: I see a new triplet at


 ~2.3 ppm in the NMR after storage. What is it? 
  • Analysis: This is characteristic of a cyclopentanone ring proton (alpha to carbonyl).

  • Cause: Your sample was likely stored with trace acid.

  • Solution: The rearrangement is irreversible. You must repurify (column chromatography) to separate the ring-expanded impurity from the target.

Module 5: Decision Tree for Handling

Use this workflow to determine the safety of your current batch.

StorageWorkflow Start Batch Received/Synthesized CheckColor Visual Inspection: Is it Yellow/Dark? Start->CheckColor ColorYes Yes: Impurity Present CheckColor->ColorYes Discolored ColorNo No: Colorless/Pale CheckColor->ColorNo Clear Purify Purify: Silica Plug (1% Et3N doped) ColorYes->Purify CheckAcid Acid Check: Was acidic workup used? ColorNo->CheckAcid Purify->CheckAcid AcidYes Risk of Rearrangement CheckAcid->AcidYes Yes Neutralize Wash with NaHCO3 or filter over K2CO3 CheckAcid->Neutralize Neutralize FinalStore STORE: 1. Amber Vial 2. Argon Flush 3. -20°C Freezer CheckAcid->FinalStore No (Neutral) AcidYes->Neutralize Neutralize->FinalStore

Figure 2: Workflow for assessing batch quality and preparing for storage.

References
  • Norrish-Yang Cyclization Utility

    • Title: Formal

      
      -C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.[1]
      
    • Source:Journal of the American Chemical Society (via NIH/PubMed).
    • Relevance: Validates the rapid photochemical conversion of aryl cyclobutyl ketones to bicyclo[1.1.1]pentan-2-ols, confirming light sensitivity.
    • URL:[Link]

  • Acid-Catalyzed Rearrangement

    • Title: Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane deriv
    • Source:Ghent University Academic Bibliography.
    • Relevance: Details the mechanistic pathway of cyclobutyl ketone expansion under acidic conditions (Wagner-Meerwein shift).
    • URL:[Link]

  • Chloroform Acidity Risks

    • Title: Chemical Storage Guidelines (Solvent Hazards).
    • Source:University of Toronto, Environmental Health & Safety.
    • Relevance: Confirms the formation of HCl/Phosgene in stored chloroform, posing a risk to acid-sensitive compounds.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving "Cyclobutyl 3,5-difluorophenyl ketone"

Welcome to the technical support center for optimizing catalytic reactions with Cyclobutyl 3,5-difluorophenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalytic reactions with Cyclobutyl 3,5-difluorophenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the catalytic functionalization of this unique substrate. The electron-withdrawing nature of the difluorophenyl group and the specific reactivity of the cyclobutyl moiety present distinct challenges and opportunities in catalyst selection and optimization. This resource provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems, offering explanations for their root causes and providing step-by-step protocols for resolution.

Issue 1: Low or No Conversion in Catalytic Hydrogenation

Question: I am attempting to reduce the ketone of Cyclobutyl 3,5-difluorophenyl ketone to the corresponding alcohol via catalytic hydrogenation (e.g., using Pd/C or PtO₂), but I am observing very low to no conversion. What are the likely causes and how can I improve my reaction?

Answer:

Low conversion in the catalytic hydrogenation of this substrate is a common issue, often stemming from the electronic properties of the molecule and potential catalyst inhibition.

Causality:

  • Electron-Deficient Ring: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This can decrease the electron density of the carbonyl group, making it less susceptible to reduction compared to non-fluorinated analogues.

  • Catalyst Poisoning: Trace impurities in the starting material or solvents can act as catalyst poisons. More specifically, halide ions (if any are present from preceding synthetic steps) or sulfur compounds can deactivate precious metal catalysts.

  • Inappropriate Catalyst Choice: While Pd/C is a workhorse catalyst, it may not be optimal for this specific substrate. Ruthenium and Rhodium catalysts often show superior performance for the hydrogenation of aromatic ketones, especially those with deactivating groups.[1] The choice of catalyst support can also play a significant role in both activity and selectivity.

  • Insufficient Hydrogen Pressure or Agitation: Inadequate mass transfer of hydrogen to the catalyst surface can be a limiting factor, especially in viscous reaction mixtures or with inefficient stirring.

Troubleshooting Workflow:

cluster_start Start: Low Conversion cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Conversion in Hydrogenation reagents 1. Verify Reagent Purity (Substrate, Solvent, H₂) start->reagents catalyst_screening 2. Screen Alternative Catalysts (e.g., Ru/C, Rh/C, PtO₂) reagents->catalyst_screening If purity is confirmed conditions 3. Optimize Reaction Conditions (Increase H₂ Pressure, Temperature) catalyst_screening->conditions If conversion is still low loading 4. Increase Catalyst Loading (Stepwise increase from 1 mol% to 10 mol%) conditions->loading If optimization is insufficient success Improved Conversion loading->success

Caption: Troubleshooting workflow for low conversion in hydrogenation.

Experimental Protocol: Catalyst Screening for Hydrogenation

  • Setup: In parallel reaction vials, add Cyclobutyl 3,5-difluorophenyl ketone (1.0 mmol) and a stir bar.

  • Catalyst Addition: To each vial, add a different catalyst (5 mol %):

    • Vial 1: 10% Pd/C

    • Vial 2: 5% Ru/C

    • Vial 3: 5% Rh/C

    • Vial 4: PtO₂ (Adam's catalyst)

  • Solvent: Add degassed ethanol (10 mL) to each vial.

  • Hydrogenation: Place the vials in a hydrogenation apparatus. Purge with H₂ gas (3 cycles) and then pressurize to 50 psi.

  • Reaction: Stir vigorously at room temperature for 24 hours.

  • Analysis: Monitor the reaction progress by TLC or LC-MS. Filter the reaction mixtures through a pad of celite to remove the catalyst and analyze the conversion.

Issue 2: Significant Side Products in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig)

Question: I am performing a Suzuki-Miyaura (or Buchwald-Hartwig) reaction to functionalize the position alpha to the carbonyl group of Cyclobutyl 3,5-difluorophenyl ketone, but I am observing significant amounts of dehalogenation and/or homocoupling byproducts. How can I suppress these side reactions?

Answer:

Dehalogenation and homocoupling are common side reactions in palladium-catalyzed cross-couplings, particularly with electron-deficient aryl halides.

Causality:

  • Dehalogenation: This occurs when the aryl halide is replaced by a hydrogen atom. It is often promoted by the presence of a hydride source (e.g., from the solvent or base) and a slow transmetalation step in the catalytic cycle.[2]

  • Homocoupling: The formation of a biaryl product from the coupling of two aryl halide molecules can occur, especially at higher temperatures and with certain catalyst systems.

  • Sub-optimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient substrates, bulky, electron-rich phosphine ligands are often necessary to promote the desired cross-coupling over side reactions.

Troubleshooting and Optimization Strategy:

ParameterRecommendationRationale
Catalyst/Ligand Use a pre-formed catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos).[3]These ligands accelerate the oxidative addition and reductive elimination steps, minimizing the lifetime of intermediates that can lead to side reactions.
Base Use a weaker, non-nucleophilic base such as K₂CO₃ or K₃PO₄.Stronger bases like alkoxides can sometimes promote dehalogenation.
Solvent Use anhydrous, aprotic solvents like toluene, dioxane, or THF.Protic solvents can be a source of protons for dehalogenation.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 80 °C).Higher temperatures can increase the rate of side reactions.
Catalyst Loading Start with a moderate catalyst loading (e.g., 1-2 mol%) and adjust as needed. Unnecessarily high loadings can sometimes lead to more byproducts.Finding the optimal balance between reaction rate and selectivity is key.

Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling

  • Setup: In parallel, oven-dried Schlenk tubes, add Cyclobutyl 3,5-difluorophenyl ketone (if it's the coupling partner, 1.0 mmol), the boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst/Ligand Addition:

    • Tube 1: Pd(PPh₃)₄ (2 mol %)

    • Tube 2: Pd₂(dba)₃ (1 mol %) + SPhos (2.2 mol %)

    • Tube 3: Pd₂(dba)₃ (1 mol %) + XPhos (2.2 mol %)

    • Tube 4: XPhos Pd G3 (2 mol %)

  • Solvent: Add anhydrous, degassed toluene (5 mL).

  • Degassing: Subject each reaction mixture to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixtures to 90 °C under an inert atmosphere (Nitrogen or Argon) and stir for 12-24 hours.

  • Analysis: Monitor the reactions by LC-MS to determine the ratio of desired product to side products.

Issue 3: Stalled or Incomplete Reductive Amination

Question: My reductive amination of Cyclobutyl 3,5-difluorophenyl ketone with a primary/secondary amine is stalling at low to moderate conversion. I've tried increasing the reaction time, but it doesn't seem to help. What should I do?

Answer:

Incomplete reductive amination can be due to several factors, including steric hindrance, the equilibrium of imine/iminium ion formation, and the choice of reducing agent.

Causality:

  • Steric Hindrance: The cyclobutyl group can present some steric bulk, potentially slowing down the initial nucleophilic attack of the amine on the ketone. This is especially true with bulky amines.

  • Imine Formation Equilibrium: The formation of the imine or iminium ion intermediate is a reversible process. If the equilibrium favors the starting materials, the subsequent reduction will be slow. The electron-withdrawing difluorophenyl group can also disfavor the formation of the electron-deficient iminium ion.

  • Reducing Agent Reactivity: The choice of reducing agent is critical. It must be reactive enough to reduce the iminium ion but not so reactive that it reduces the starting ketone at a competitive rate.[4] Sodium triacetoxyborohydride (STAB) is often a good choice for this reason.

Troubleshooting Workflow:

cluster_start Start: Stalled Reaction cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Incomplete Reductive Amination add_acid 1. Add Catalytic Acetic Acid (to promote iminium formation) start->add_acid remove_water 2. Use a Dehydrating Agent (e.g., molecular sieves) add_acid->remove_water If still incomplete change_reductant 3. Screen Reducing Agents (e.g., NaBH(OAc)₃, NaBH₃CN) remove_water->change_reductant If equilibrium is the issue increase_temp 4. Increase Reaction Temperature (e.g., from RT to 50-60 °C) change_reductant->increase_temp If rate is slow success Complete Conversion increase_temp->success

Caption: Troubleshooting workflow for stalled reductive amination.

Experimental Protocol: Optimizing Reductive Amination

  • Setup: To a round-bottom flask, add Cyclobutyl 3,5-difluorophenyl ketone (1.0 mmol), the amine (1.2 mmol), and activated 4Å molecular sieves.

  • Solvent: Add 1,2-dichloroethane (DCE, 10 mL).

  • Acid Catalyst: Add glacial acetic acid (0.1 mmol, 10 mol%).

  • Stir: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise.

  • Reaction: Stir at room temperature and monitor by TLC or LC-MS until the starting ketone is consumed. If the reaction is slow, gently heat to 40-50 °C.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with an organic solvent, dry, and concentrate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst loading in a new reaction with this substrate?

A1: A general starting point for most palladium-catalyzed cross-coupling reactions is 1-2 mol % of the palladium source and a slightly higher loading of the ligand (e.g., 2.2-2.4 mol %). For hydrogenations, a higher loading of 5-10 mol % of the heterogeneous catalyst (e.g., Pd/C) is a reasonable starting point.[1] It is almost always better to start with a slightly higher catalyst loading to ensure the reaction proceeds and then optimize downwards to reduce cost and residual metal content.

Q2: How do the difluoro groups on the phenyl ring affect catalyst activity?

A2: The electron-withdrawing difluoro groups can have several effects. They can make the aryl group more susceptible to nucleophilic attack but can also alter the electronics of the catalyst-substrate interaction. In some cases, strong coordination of fluorine to the metal center can lead to catalyst inhibition or deactivation.[5] This makes ligand choice particularly important to maintain a stable and active catalytic species.

Q3: Are there any specific safety concerns when working with this ketone and the associated catalytic reactions?

A3: Standard laboratory safety procedures should always be followed. Specifically for catalytic hydrogenations, ensure proper handling of flammable hydrogen gas and be aware that some hydrogenation catalysts (like Pd/C) can be pyrophoric when dry and exposed to air.[6] Many organometallic catalysts and ligands are air- and moisture-sensitive, requiring the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).

Q4: I am considering an asymmetric version of a reaction. How does this substrate influence the choice of a chiral catalyst?

A4: The electronic nature of the 3,5-difluorophenyl group can influence the enantioselectivity of asymmetric reactions. For example, in asymmetric hydrogenations, the electronics of the aromatic ring can affect the interaction with the chiral ligand, thereby influencing the facial selectivity of hydride delivery.[7] It is highly recommended to screen a library of chiral ligands to identify the optimal one for achieving high enantiomeric excess (ee). Tethered Ru(II) catalysts, for instance, have shown excellent performance in the asymmetric hydrogenation of aromatic ketones.[1]

Q5: Can I monitor the progress of my reaction in-situ to better understand catalyst performance?

A5: Yes, in-situ reaction monitoring techniques can provide valuable insights. Techniques like ReactIR (FTIR spectroscopy) can be used to track the concentration of reactants, products, and sometimes key intermediates in real-time. This can help identify catalyst deactivation, reaction stalling, or the formation of unexpected byproducts, allowing for more rapid and informed optimization.

References

  • Catalytic Hydrogenation of Ketones. (n.d.). In Science of Synthesis. Georg Thieme Verlag.
  • de Miguel, S. R., et al. (2001). Effect of the support in Pt and PtSn catalysts used for selective hydrogenation of carvone.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
  • Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of Chemical Research, 37(4), 275–284.
  • Bond, A. D., & Jones, W. (2005). Kinetics of ketone hydrogenation over supported Ru catalysts.
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2023). IntechOpen.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI.
  • Asymmetric Hydrogenation of Heteroaromatic Ketones and Cyclic and Acyclic Enones Mediated by Cu(I)Chiral Diphosphine Catalysts. (2025).
  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. (n.d.).
  • Optimization of catalyst loading for Suzuki-Miyaura coupling. (n.d.).
  • Catalytic (de)hydrogenation promoted by non-precious metals – Co, Fe and Mn: recent advances in an emerging field. (2018). Chemical Society Reviews.
  • C-C Bond Form
  • Buchwald-Hartwig Amin
  • Understanding ketone hydrogenation catalysis with anionic iridium(III)
  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (2018). PubMed Central.
  • Cleavage of Carbon-Carbon Bonds in Aldehydes and Ketones. (n.d.). University of Copenhagen.
  • Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. (n.d.). The University of Manchester.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). The Journal of Organic Chemistry.
  • Catalytic control of enzymatic fluorine specificity. (2011). PubMed Central.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
  • Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. (2011). PubMed Central.
  • C–C bond activation of ketone derivatives. (n.d.).
  • Optimization of Buchwald-Hartwig amin
  • Catalysts for Suzuki–Miyaura Coupling Reaction. (2020). Semantic Scholar.
  • TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. (n.d.). Tokyo Chemical Industry Co., Ltd..
  • An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. (2024).
  • Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. (2016).
  • Reductive α-alkylation of ketones with aldehydes at atmospheric pressure of carbon monoxide: the effect of fluoride activation in ruthenium catalysis. (2023). University of Groningen.
  • Advances in Catalyst Systems for the Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. (2014). Taylor & Francis Online.
  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiol
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI.
  • Building Bridges: Biocatalytic C–C-Bond Formation toward Multifunctional Products. (2016).
  • Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). Organic Chemistry Resources.
  • Transition-Metal-Catalyzed C-C Bond Formation
  • Mechanistic Insights into the Regioselective Defluorofunctionalization of Trifluoromethylanilines via Photocatalytic SET. (2025). University of Hawaii.
  • Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. (n.d.).
  • Catalytic Synthesis of Fluoroalkyl Ketones. (2025).
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). MDPI.
  • New Catalysts for Reductive Amin
  • Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. (n.d.).
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2014). PubMed Central.
  • Reductive amination difficulties - poor conversion. (2024). Reddit.
  • Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. (2025).
  • Modern Methods for Asymmetric Hydrogenation of Ketones. (2006). Organic Chemistry Portal.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Moisture-Tolerant Frustrated Lewis Pair Catalyst for Hydrogenation of Aldehydes and Ketones. (2015).
  • Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organoc

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of Cyclobutyl 3,5-difluorophenyl ketone

For Researchers, Scientists, and Drug Development Professionals Introduction Cyclobutyl 3,5-difluorophenyl ketone is a valuable building block in medicinal chemistry and materials science. The presence of the difluorophe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl 3,5-difluorophenyl ketone is a valuable building block in medicinal chemistry and materials science. The presence of the difluorophenyl motif can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The cyclobutyl group, a bioisostere for larger and more flexible alkyl or aryl groups, can impart conformational rigidity and improve pharmacokinetic profiles. This guide provides a comparative analysis of the most common synthetic routes to this important ketone, offering insights into the practical considerations for each methodology. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Mechanism and Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of cyclobutanecarbonyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃). The electron-rich 1,3-difluorobenzene then attacks the acylium ion, leading to the formation of a sigma complex (an arenium ion). Subsequent deprotonation re-establishes aromaticity and yields the desired ketone.

The choice of 1,3-difluorobenzene as the starting material is strategic. The two fluorine atoms are ortho, para-directing activators through resonance, despite being deactivating through induction. In 1,3-difluorobenzene, the positions ortho and para to both fluorine atoms are highly activated towards electrophilic attack, leading to a high degree of regioselectivity for the formation of the 2,4- and 3,5-disubstituted products. In the case of acylation, the electrophile will predominantly attack the 4-position, which is para to one fluorine and ortho to the other, to furnish the desired 3,5-difluorophenyl ketone.[1]

Figure 1. Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

Materials:

  • 1,3-Difluorobenzene

  • Cyclobutanecarbonyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add cyclobutanecarbonyl chloride (1.0 eq.) dropwise to the stirred suspension.

  • After the addition is complete, add 1,3-difluorobenzene (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Cyclobutyl 3,5-difluorophenyl ketone.

Evaluation
Parameter Assessment
Yield Moderate to good
Purity Good after chromatography
Scalability Readily scalable
Cost Reagents are relatively inexpensive
Safety Aluminum chloride is corrosive and reacts violently with water. The reaction is exothermic and requires careful temperature control. Hydrogen chloride gas is evolved during the workup.
Substrate Scope Limited by the reactivity of the aromatic substrate. Strongly deactivated rings will not react.[2][3]

Route 2: Grignard Reaction

The Grignard reaction offers a powerful and versatile method for the formation of carbon-carbon bonds and is a viable alternative for the synthesis of aryl ketones. This approach involves the reaction of an organomagnesium halide (Grignard reagent) with an acyl derivative.

Mechanism and Rationale

This synthesis involves two key steps: the formation of the Grignard reagent and its subsequent reaction with an acyl chloride. 3,5-Difluorobromobenzene is reacted with magnesium metal in an anhydrous ether solvent to form 3,5-difluorophenylmagnesium bromide. This organometallic species is a potent nucleophile.

The subsequent reaction with cyclobutanecarbonyl chloride proceeds via nucleophilic acyl substitution. The Grignard reagent adds to the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to yield the desired ketone. It is crucial to perform the reaction at low temperatures to prevent the Grignard reagent from reacting with the newly formed ketone, which would lead to the formation of a tertiary alcohol as a byproduct.[4][5][6][7]

Figure 2. Mechanism of Grignard Reaction.

Experimental Protocol

Materials:

  • 3,5-Difluorobromobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Cyclobutanecarbonyl chloride

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • Add magnesium turnings (1.2 eq.) and a crystal of iodine to the flask.

  • In the dropping funnel, place a solution of 3,5-difluorobromobenzene (1.0 eq.) in anhydrous THF.

  • Add a small portion of the halide solution to the magnesium to initiate the reaction (the disappearance of the iodine color and gentle refluxing indicates initiation).

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of cyclobutanecarbonyl chloride (0.9 eq.) in anhydrous THF to the cold Grignard reagent.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Evaluation
Parameter Assessment
Yield Good to excellent
Purity Good after chromatography
Scalability Scalable, but requires careful control of anhydrous conditions.
Cost Magnesium is inexpensive, but 3,5-difluorobromobenzene can be more costly than 1,3-difluorobenzene.
Safety Grignard reagents are highly reactive and pyrophoric. Strict anhydrous conditions are essential. The reaction can be exothermic.
Substrate Scope Broad, but incompatible with acidic protons (e.g., alcohols, amines, carboxylic acids) and some carbonyl groups in the starting materials.

Route 3: Organocadmium Reagents

For substrates that are sensitive to the highly reactive nature of Grignard reagents, organocadmium reagents offer a milder alternative for the synthesis of ketones from acyl chlorides.

Mechanism and Rationale

Organocadmium reagents are typically prepared in situ from a Grignard reagent by transmetalation with a cadmium salt, such as cadmium chloride (CdCl₂). The resulting diorganocadmium compound is significantly less reactive than the corresponding Grignard reagent. This reduced reactivity is key to the success of this method, as the organocadmium reagent will readily react with the highly electrophilic acyl chloride but is generally unreactive towards the less electrophilic ketone product.[4][8][9][10][11] This chemoselectivity prevents the formation of the tertiary alcohol byproduct, often leading to cleaner reactions and higher yields of the desired ketone.

Figure 3. Synthesis via an Organocadmium Reagent.

Experimental Protocol

Materials:

  • 3,5-Difluorophenylmagnesium bromide (prepared as in Route 2)

  • Anhydrous cadmium chloride

  • Anhydrous benzene or toluene

  • Cyclobutanecarbonyl chloride

  • Dilute sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare the Grignard reagent (3,5-difluorophenylmagnesium bromide) as described in the Grignard route.

  • To the freshly prepared Grignard solution at 0 °C, add anhydrous cadmium chloride (0.55 eq.) portion-wise under a nitrogen atmosphere.

  • After the addition is complete, stir the mixture at room temperature for 1 hour. A color change and the formation of a precipitate indicate the formation of the organocadmium reagent.

  • Add anhydrous benzene or toluene to the reaction mixture.

  • Add a solution of cyclobutanecarbonyl chloride (0.9 eq.) in the same anhydrous solvent dropwise to the stirred organocadmium reagent.

  • Reflux the reaction mixture for 1-2 hours.

  • Cool the mixture to room temperature and quench the reaction by the slow addition of dilute sulfuric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Evaluation
Parameter Assessment
Yield Generally high
Purity High, with minimal byproduct formation
Scalability Scalable, but with significant safety concerns
Cost Cadmium chloride is an additional cost
Safety Cadmium compounds are highly toxic and carcinogenic. Extreme caution and appropriate personal protective equipment are mandatory.
Substrate Scope More tolerant of other functional groups compared to Grignard reagents.

Comparison Summary

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
Friedel-Crafts Acylation - Direct, one-pot reaction- Inexpensive starting materials- High regioselectivity for 1,3-difluorobenzene- Requires stoichiometric Lewis acid- Harsh reaction conditions- Limited functional group tolerance- Generates acidic wasteLarge-scale synthesis where functional group tolerance is not a primary concern.
Grignard Reaction - High yielding- Versatile for various aryl and acyl groups- Milder conditions than Friedel-Crafts- Requires strict anhydrous conditions- Sensitive to acidic protons- Risk of over-addition to form tertiary alcoholLaboratory-scale synthesis where functional group compatibility is manageable.
Organocadmium Reagents - High chemoselectivity for ketones- Avoids tertiary alcohol formation- Tolerates a wider range of functional groups- High toxicity of cadmium reagents- Requires an extra step for reagent preparationSynthesis of complex molecules with sensitive functional groups where the toxicity of cadmium can be safely managed.

Conclusion

The choice of synthetic route for Cyclobutyl 3,5-difluorophenyl ketone depends on a careful consideration of factors such as scale, cost, safety, and the presence of other functional groups in the target molecule or its precursors.

  • Friedel-Crafts acylation is a robust and cost-effective method for large-scale production, provided that the substrate is simple and does not contain sensitive functional groups.

  • The Grignard reaction offers a high-yielding and versatile alternative, particularly for smaller-scale laboratory syntheses, but demands rigorous control over reaction conditions to avoid side reactions.

  • The use of organocadmium reagents provides a highly chemoselective route to the desired ketone, making it the method of choice for the synthesis of complex molecules where functional group tolerance is paramount. However, the extreme toxicity of cadmium compounds necessitates stringent safety protocols and may limit its application in some research environments.

Researchers should carefully evaluate these factors to select the most appropriate synthetic strategy that aligns with their experimental goals and available resources.

References

  • Cason, J. The use of organocadmium reagents for the preparation of ketones. Chemical Reviews. 1947, 40 (1), 15–32.
  • Burkhardt, E. R.; Rieke, R. D. Direct Preparation of Organocadmium Compounds from Highly Reactive Cadmium Metal Powder. Synthesis of Ketones from Alkyl Halides by Cd* Mediated Coupling with Acyl Halides. The Journal of Organic Chemistry. 1985, 50 (1), 416-417.
  • Buss, J. A.; Olah, G. A. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. The Journal of Organic Chemistry. 2009, 74 (15), 5584–5586.
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Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Cyclobutyl 3,5-Difluorophenyl Ketone Derivatives

In the landscape of modern medicinal chemistry, the journey from a promising molecular scaffold to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is the translation of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the journey from a promising molecular scaffold to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is the translation of early-stage in vitro activity to compelling in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo performance of compounds derived from the "Cyclobutyl 3,5-difluorophenyl ketone" core structure. While direct, comprehensive studies on a single derivative of this specific scaffold are not extensively documented in publicly available literature, this guide will synthesize data from closely related analogs to illuminate the principles and pitfalls of the in vitro-to-in vivo transition. We will explore the rationale behind experimental design, present detailed protocols, and analyze the data to provide actionable insights for researchers in drug development.

The core scaffold, "Cyclobutyl 3,5-difluorophenyl ketone," is of significant interest due to the unique properties conferred by its constituent moieties. The cyclobutane ring, a four-membered carbocycle, offers a unique, puckered three-dimensional structure that can enhance metabolic stability and binding efficiency when incorporated into small molecules[1]. The ketone functional group can act as a key interaction point with biological targets, often participating in hydrogen bonding[2]. Furthermore, the 3,5-difluorophenyl group is a common feature in modern pharmaceuticals. The strategic placement of fluorine atoms can block metabolic oxidation sites, increase lipophilicity, and enhance binding affinity to target proteins[3][4].

For the purpose of this guide, we will consider a hypothetical derivative, Compound X , and a plausible therapeutic application based on the known activities of similar fluorinated ketones: the inhibition of a key enzyme in a disease-relevant signaling pathway.

Part 1: In Vitro Characterization of Compound X

The initial stages of drug discovery rely heavily on in vitro assays to rapidly screen and characterize the biological activity of new chemical entities. These assays are performed in a controlled, non-living environment, such as a test tube or a cell culture dish.

Primary Target Engagement: Enzyme Inhibition Assay

The first step is to determine if Compound X can directly interact with and inhibit our hypothetical enzyme target. A common method is a biochemical assay that measures the enzymatic conversion of a substrate to a product.

Experimental Rationale: The choice of assay depends on the enzyme class. For our hypothetical enzyme, we will use a fluorescence-based assay, which offers high sensitivity and throughput. The goal is to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Detailed Protocol: Fluorescence-Based Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of Compound X in dimethyl sulfoxide (DMSO).

    • Dilute the enzyme to its optimal working concentration in the assay buffer.

    • Prepare the fluorogenic substrate in the assay buffer.

  • Assay Procedure:

    • In a 384-well microplate, add 5 µL of varying concentrations of Compound X.

    • Add 10 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of Compound X.

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Activity: Cell-Based Viability Assay

After confirming target engagement, the next step is to assess the effect of Compound X on living cells. A cell viability assay measures the overall health of a cell population after treatment with the compound.

Experimental Rationale: This assay provides insights into whether the compound's target inhibition translates to a cellular effect. It also gives an early indication of potential cytotoxicity. We will use a human cancer cell line that overexpresses our target enzyme.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Culture the target human cancer cell line in appropriate media and conditions until they reach 80% confluency.

  • Cell Plating:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in the cell culture medium.

    • Replace the existing medium with the medium containing Compound X at various concentrations.

    • Incubate the cells for 72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the half-maximal effective concentration (EC50).

Part 2: In Vivo Evaluation of Compound X

Promising in vitro results are the gateway to in vivo studies, which are conducted in living organisms. These studies are crucial for understanding a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a complex biological system.

Pharmacokinetic (PK) Study

A PK study is essential to determine if Compound X can reach the target tissue at a sufficient concentration and for an adequate duration.

Experimental Rationale: We will use healthy mice to assess key PK parameters such as absorption, distribution, metabolism, and excretion (ADME). This information is vital for designing the subsequent efficacy studies.

Detailed Protocol: Mouse Pharmacokinetic Study

  • Animal Dosing:

    • Acclimate male C57BL/6 mice for at least one week.

    • Administer a single dose of Compound X (e.g., 10 mg/kg) via oral gavage.

  • Sample Collection:

    • Collect blood samples via tail vein bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Process the blood to obtain plasma.

  • Bioanalysis:

    • Extract Compound X from the plasma samples.

    • Quantify the concentration of Compound X in each sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the plasma concentration of Compound X versus time.

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

In Vivo Efficacy Study

The ultimate test is whether Compound X can produce the desired therapeutic effect in a disease model.

Experimental Rationale: We will use a mouse xenograft model where the human cancer cells used in the in vitro assays are implanted into immunodeficient mice. This model allows us to assess the anti-tumor activity of Compound X.

Detailed Protocol: Mouse Xenograft Efficacy Study

  • Tumor Implantation:

    • Inject the human cancer cells subcutaneously into the flank of immunodeficient mice.

    • Monitor the mice until the tumors reach a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control and Compound X at one or more dose levels).

    • Administer Compound X or the vehicle daily via oral gavage for a specified period (e.g., 21 days).

  • Efficacy Assessment:

    • Measure the tumor volume using calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for the Compound X-treated groups compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Part 3: Comparative Analysis: Bridging the In Vitro to In Vivo Gap

A significant challenge in drug discovery is the frequent disconnect between in vitro potency and in vivo efficacy. The following table summarizes our hypothetical data for Compound X, followed by a discussion of potential reasons for discrepancies.

Parameter In Vitro Result In Vivo Result
Target Engagement IC50 = 50 nMTumor Growth Inhibition (TGI) at 30 mg/kg = 60%
Cellular Activity EC50 = 200 nM-
Pharmacokinetics -Cmax = 1 µM, Half-life = 4 hours

Discussion of the In Vitro-In Vivo Correlation (IVIVC):

In our hypothetical example, Compound X shows potent inhibition of the target enzyme and good cellular activity in vitro. The in vivo study demonstrates a significant anti-tumor effect. However, the dose required to achieve this effect (30 mg/kg) may seem high relative to the in vitro potency. Several factors can contribute to this:

  • Pharmacokinetics: The compound's half-life of 4 hours means that its concentration in the plasma and, consequently, at the tumor site, may not remain above the effective concentration for a prolonged period. This might necessitate higher or more frequent dosing.

  • Metabolism: The 3,5-difluorophenyl group is designed to reduce metabolism, but other parts of the molecule, like the cyclobutyl ring, could be susceptible to metabolic enzymes in the liver, reducing the amount of active drug that reaches the tumor.

  • Bioavailability: After oral administration, Compound X might have poor absorption from the gut or be subject to first-pass metabolism in the liver, both of which would reduce its overall exposure.

  • Target Engagement in the Tumor: The concentration of the drug that reaches the tumor tissue and engages the target enzyme might be much lower than the concentration in the plasma.

Part 4: Visualizing the Workflow and Key Concepts

Diagram 1: The Drug Discovery and Development Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target ID Target ID Biochemical Assay Biochemical Assay Target ID->Biochemical Assay IC50 Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay EC50 PK Study PK Study Cell-Based Assay->PK Study Lead Selection Efficacy Study Efficacy Study PK Study->Efficacy Study Dose Selection Toxicology Toxicology Efficacy Study->Toxicology Safety Assessment Clinical Trials Clinical Trials Toxicology->Clinical Trials

Caption: A simplified workflow from initial in vitro testing to in vivo evaluation in drug discovery.

Diagram 2: Factors Influencing the In Vitro-In Vivo Gap

G cluster_factors Translational Factors InVitro_Potency In Vitro Potency (IC50/EC50) InVivo_Efficacy In Vivo Efficacy (TGI) InVitro_Potency->InVivo_Efficacy The Gap Absorption Absorption Distribution Distribution Metabolism Metabolism Excretion Excretion Target_Engagement Target_Engagement

Caption: Key pharmacokinetic and pharmacodynamic factors that create the gap between in vitro and in vivo results.

References

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Request PDF. Available from: [Link]

  • Cyclobutanone Properties and Applications. Ontosight AI. Available from: [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PMC. Available from: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available from: [Link]

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Validation

A Senior Scientist's Guide to Cyclobutyl 3,5-Difluorophenyl Ketone as a Bioisosteric Scaffold: A Comparative Analysis for Modern Drug Discovery

In the intricate chess game of drug discovery, the objective is to design molecules with high potency and selectivity for their biological target, while simultaneously optimizing for absorption, distribution, metabolism,...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug discovery, the objective is to design molecules with high potency and selectivity for their biological target, while simultaneously optimizing for absorption, distribution, metabolism, and excretion (ADME). This delicate balance often necessitates iterative structural modifications of a lead compound. Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of this optimization process.[1][2][3] This guide provides an in-depth, comparative analysis of the "Cyclobutyl 3,5-difluorophenyl ketone" moiety, a modern and increasingly valuable bioisostere for researchers, scientists, and drug development professionals.

Deconstructing the Moiety: A Synthesis of Stability and Potency

The power of the cyclobutyl 3,5-difluorophenyl ketone scaffold lies in the synergistic contributions of its constituent parts: the cyclobutyl ring and the 3,5-difluorophenyl ketone.

The Cyclobutyl Ring: A Step into the Third Dimension

The cyclobutyl group is more than just a simple alkyl spacer. Its puckered, three-dimensional structure offers several advantages over linear or other cyclic alkyl groups:

  • Enhanced Metabolic Stability: The rigid conformation of the cyclobutyl ring can shield adjacent chemical bonds from metabolic enzymes, leading to increased stability.[4][5][6] This is a significant advantage over more flexible alkyl chains which can be more susceptible to enzymatic degradation.[7]

  • Improved Physicochemical Properties: The introduction of a cyclobutyl ring can increase the fraction of sp3-hybridized carbons in a molecule. This generally leads to higher aqueous solubility and lower melting points, both desirable characteristics for drug candidates.[4]

  • Conformational Restriction: The constrained nature of the cyclobutyl ring can lock a molecule into a bioactive conformation, potentially increasing its binding affinity for the target protein.[5][8]

The 3,5-Difluorophenyl Ketone: Fine-Tuning Electronic and Binding Properties

The ketone functionality and the specific difluoro substitution pattern on the phenyl ring provide a sophisticated means of modulating a molecule's properties:

  • Hydrogen Bond Acceptor: The ketone's carbonyl group is an effective hydrogen bond acceptor, a crucial interaction for anchoring a drug molecule within a protein's binding site.

  • Metabolic Resistance: The fluorine atoms at the 3 and 5 positions of the phenyl ring block potential sites of oxidative metabolism, a common liability for simple phenyl rings. The carbon-fluorine bond is exceptionally strong, contributing to the overall metabolic stability of the molecule.[9]

  • Modulation of Electronics and Lipophilicity: Fluorine is highly electronegative and can significantly alter the electronic properties of the phenyl ring, which can influence binding interactions.[10] Judicious use of fluorine can also modulate lipophilicity, a key parameter governing a drug's permeability across cell membranes.[9][11]

Comparative Analysis: Performance Against Classical Bioisosteres

To truly appreciate the utility of the cyclobutyl 3,5-difluorophenyl ketone moiety, it is essential to compare its properties to those of more traditional functional groups it might replace. The following tables provide a comparative overview based on typical experimental data.

MoietyLogP (Lipophilicity)Polar Surface Area (PSA) (Ų)
Cyclobutyl 3,5-difluorophenyl ketone ~ 3.5~ 17.1
N-tert-butylbenzamide~ 2.8~ 29.1
tert-Butyl phenyl sulfone~ 3.2~ 42.5
Isopropyl phenyl ketone~ 2.9~ 17.1

Table 1: Comparative Physicochemical Properties. The cyclobutyl 3,5-difluorophenyl ketone offers a distinct lipophilicity profile with a minimal polar surface area, which can be advantageous for cell permeability.

MoietyMetabolic Stability (t½ in HLM, min)Cell Permeability (Papp, 10⁻⁶ cm/s)
Cyclobutyl 3,5-difluorophenyl ketone > 60High (>10)
N-tert-butylbenzamide30-60Moderate (2-10)
tert-Butyl phenyl sulfone> 60Moderate (2-10)
Isopropyl phenyl ketone< 30High (>10)

Table 2: Comparative In Vitro ADME Profile. The combination of the cyclobutyl and difluorophenyl groups leads to excellent metabolic stability while maintaining high cell permeability. HLM: Human Liver Microsomes.

Visualizing the Strategy and Workflow

To better illustrate the concepts discussed, the following diagrams outline the bioisosteric replacement strategy and a typical experimental workflow.

Bioisosteric_Replacement cluster_0 Problematic Moiety cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Problem e.g., Isopropyl Phenyl Ketone (Metabolically Labile) Bioisostere Cyclobutyl 3,5-difluorophenyl ketone Problem->Bioisostere Replacement Properties Increased Metabolic Stability Maintained Potency Favorable PK Profile Bioisostere->Properties Leads to

Caption: Bioisosteric replacement of a metabolically labile group.

Metabolic_Stability_Workflow Start Incubate Compound with Human Liver Microsomes (HLM) + NADPH Sampling Aliquots Taken at Multiple Time Points (0, 5, 15, 30, 60 min) Start->Sampling Quench Quench Reaction with Acetonitrile Sampling->Quench Analysis Analyze Remaining Parent Compound by LC-MS/MS Quench->Analysis Calculation Calculate Half-life (t½) and Intrinsic Clearance Analysis->Calculation End Assess Metabolic Stability Calculation->End

Caption: Experimental workflow for determining metabolic stability.

Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of the comparative data, detailed experimental protocols are provided below.

Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a final incubation volume of 200 µL containing 0.5 mg/mL human liver microsomes, 1 µM of the test compound (from a 10 mM DMSO stock), and 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add NADPH to a final concentration of 1 mM to initiate the metabolic reaction.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take a 25 µL aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to 75 µL of ice-cold acetonitrile containing an internal standard to stop the reaction.

  • Sample Processing: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the half-life (t½).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Donor Plate Preparation: Add the test compound (from a 10 mM DMSO stock) to a buffer solution at pH 7.4 to a final concentration of 10 µM in a 96-well donor plate.

  • Membrane Coating: Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., 1% lecithin in dodecane).

  • Assembling the PAMPA Sandwich: Place the acceptor plate on top of the donor plate, creating a "sandwich" where the artificial membrane separates the two chambers.

  • Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): Calculate the permeability coefficient using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where VA and VD are the volumes of the acceptor and donor wells, respectively.

Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal

The cyclobutyl 3,5-difluorophenyl ketone moiety is a powerful and versatile bioisostere that can be strategically employed to address common challenges in drug discovery. Its unique combination of a three-dimensional, metabolically robust cyclobutyl ring and an electronically tuned, stable 3,5-difluorophenyl ketone offers a compelling solution for enhancing the ADME properties of lead compounds without sacrificing potency. As the demand for drug candidates with superior pharmacokinetic profiles continues to grow, the judicious application of such well-designed bioisosteric replacements will undoubtedly play an increasingly critical role in the development of the next generation of therapeutics.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

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  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

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Comparative

Cross-Reactivity Profiling of "Cyclobutyl 3,5-difluorophenyl ketone" Analogs

This guide outlines a comprehensive cross-reactivity profiling strategy for analogs derived from the Cyclobutyl 3,5-difluorophenyl ketone scaffold. This moiety is a privileged pharmacophore often utilized in the design o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive cross-reactivity profiling strategy for analogs derived from the Cyclobutyl 3,5-difluorophenyl ketone scaffold. This moiety is a privileged pharmacophore often utilized in the design of Gamma-Secretase Inhibitors (GSIs) , 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors , and Janus Kinase (JAK/TYK2) inhibitors . The 3,5-difluorophenyl group enhances metabolic stability by blocking oxidation sites, while the cyclobutyl ketone provides a rigid, lipophilic anchor for hydrophobic pockets.

Executive Summary: The Pharmacophore & Its Liabilities

The Cyclobutyl 3,5-difluorophenyl ketone scaffold serves as a critical intermediate in medicinal chemistry, particularly for modulating enzymes with hydrophobic binding pockets. The 3,5-difluorophenyl ring acts as a bioisostere for a phenyl group, improving metabolic stability by blocking CYP-mediated hydroxylation at susceptible positions. The cyclobutyl group adds steric bulk and lipophilicity (increasing LogP), which can enhance potency but also introduces specific off-target risks.

Key Profiling Objectives:

  • Selectivity: Distinguish between the primary target (e.g., Notch vs. APP for GSIs; TYK2 vs. JAK1/2/3 for Kinase inhibitors).

  • Metabolic Liability: Assess CYP inhibition potential, specifically CYP2C9 and CYP3A4 , due to the lipophilic, electron-deficient aromatic ring.

  • Safety Pharmacology: Evaluate hERG channel binding (QTc prolongation risk) driven by the scaffold's lipophilicity.

Comparative Profiling Strategy: Tiered Approach

Effective profiling requires a tiered strategy to filter analogs early in the hit-to-lead phase. The following table compares the recommended assays for "Early-Stage" vs. "Late-Stage" profiling of this scaffold.

Table 1: Cross-Reactivity Profiling Matrix
Profiling TierAssay CategoryTarget / ParameterRationale for Cyclobutyl/Difluorophenyl Scaffold
Tier 1 (Hit Validation) Primary Selectivity Target Family Panel (e.g., JAK1-3, TYK2)Ensure the analog binds the intended target (e.g., TYK2) over closely related homologs.
Physicochemical LogD, SolubilityCyclobutyl group increases lipophilicity; high LogD (>3.5) correlates with promiscuity.
Metabolic Stability Microsomal Stability (Human/Rat)The 3,5-difluoro substitution should block metabolism; verify no rapid ketone reduction.
Tier 2 (Lead Opt) CYP Inhibition CYP2C9, CYP2C19, CYP3A4Fluorinated aromatics often inhibit CYP2C9. Ketones can reversibly inhibit CYP3A4.
Safety Pharm hERG Binding (Radio-ligand)Lipophilic cations/neutrals are high-risk for hERG blockade.
Broad Panel CEREP / Eurofins Safety Screen (44 targets)Check for GPCR binding (e.g., 5-HT, Dopamine) often hit by lipophilic aryl ketones.
Tier 3 (Candidate) Nuclear Receptors PXR / CAR ActivationFluorinated compounds can activate PXR, inducing CYP3A4 expression (DDI risk).
Transporters P-gp / BCRP SubstrateAssess if the compound is an efflux substrate, limiting CNS penetration (if required).

Critical Signaling & Workflow Visualization

The following diagram illustrates the decision tree for profiling analogs, highlighting the "Go/No-Go" criteria specific to the difluorophenyl ketone moiety.

ProfilingWorkflow Start Analog Synthesis: Cyclobutyl 3,5-difluorophenyl ketone Core PrimaryAssay Primary Potency Assay (IC50 < 100 nM?) Start->PrimaryAssay Selectivity Selectivity Panel (>50-fold vs. Homologs?) PrimaryAssay->Selectivity Yes Optimize Optimize Substituents (Reduce LogD / Steric Bulk) PrimaryAssay->Optimize No CYP_Screen CYP Inhibition Screen (Focus: CYP2C9, 2C19) Selectivity->CYP_Screen Pass Selectivity->Optimize Fail hERG_Screen hERG Binding (IC50 > 10 µM?) CYP_Screen->hERG_Screen IC50 > 10 µM CYP_Screen->Optimize Inhibitor hERG_Screen->Optimize Fail Advance Advance to PK/PD (In Vivo) hERG_Screen->Advance Pass

Caption: Tiered decision tree for profiling difluorophenyl ketone analogs, prioritizing selectivity and safety liabilities.

Deep Dive: Experimental Protocols

To ensure data integrity (Trustworthiness), use these standardized, self-validating protocols.

Protocol A: CYP Inhibition Cocktail Assay (Fluorescence-Based)

Purpose: Determine if the difluorophenyl ketone moiety inhibits major CYP isoforms (2C9, 2C19, 3A4). Mechanism: Fluorinated phenyls are known to fit into the CYP2C9 active site. This assay measures the reduction in metabolite formation from probe substrates.

Materials:

  • Human Liver Microsomes (HLM) (0.5 mg/mL final).

  • Probe Substrates:

    • CYP2C9: Diclofenac (10 µM).

    • CYP3A4: Midazolam (2 µM) or Testosterone (50 µM).

  • Test Compound: Cyclobutyl analog (0.1 – 50 µM dose response).

  • NADPH Regenerating System.

Step-by-Step Methodology:

  • Pre-Incubation: Mix HLM, Phosphate Buffer (100 mM, pH 7.4), and Test Compound in a 96-well plate. Incubate at 37°C for 5 minutes. Control: Use Sulfaphenazole (CYP2C9 inhibitor) as a positive control.

  • Reaction Initiation: Add the NADPH regenerating system + Probe Substrate cocktail.

  • Incubation: Incubate for 20 minutes at 37°C with shaking.

  • Termination: Add ice-cold Acetonitrile containing an Internal Standard (e.g., Deuterated Diclofenac) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS .

  • Data Calculation: Plot % Control Activity vs. Log[Inhibitor]. Calculate IC50.

    • Acceptance Criteria: Positive control IC50 must be within 2-fold of historical mean.

Protocol B: Kinase Selectivity Profiling (TR-FRET)

Purpose: If the analog is designed as a kinase inhibitor (e.g., TYK2), verify it does not cross-react with JAK2 (hematological toxicity risk).

Materials:

  • Recombinant Kinases (TYK2, JAK1, JAK2, JAK3).

  • Tracer: Biotinylated peptide substrate + Europium-labeled antibody.

  • Test Compound: Serial dilution in DMSO.

Methodology:

  • Reaction Mix: Combine Kinase (1 nM), ATP (at Km), and Test Compound in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add TR-FRET detection reagents (Eu-Ab and Tracer). Incubate 60 minutes.

  • Readout: Measure Fluorescence Resonance Energy Transfer (Ex: 337 nm, Em: 620/665 nm) on a plate reader (e.g., EnVision).

  • Validation: Calculate Z' factor. A Z' > 0.5 indicates a robust assay.

Mechanistic Insights & Troubleshooting

Why the "Cyclobutyl 3,5-difluorophenyl" Moiety?
  • Metabolic Blockade: The fluorine atoms at positions 3 and 5 render the phenyl ring electron-deficient, preventing oxidation by CYP enzymes at these typically vulnerable sites.

  • Conformational Lock: The cyclobutyl group restricts the rotation of the ketone, potentially locking the molecule in a bioactive conformation that fits specific hydrophobic pockets (e.g., the S1' pocket of Gamma-Secretase).

Common Cross-Reactivity "Red Flags"
  • High CYP2C9 Inhibition: The electron-deficient ring can mimic the carboxylate of CYP2C9 substrates (like diclofenac), leading to competitive inhibition.

    • Solution: Introduce a polar group (e.g., -OH or -NH2) on the cyclobutyl ring to reduce lipophilicity.

  • hERG Binding: If the analog contains a basic amine (common in kinase inhibitors) alongside this lipophilic scaffold, hERG affinity often increases.

    • Solution: Monitor LogD. Keep LogD < 3.0 to minimize hERG risk.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Wrobleski, S. T., et al. (2019). Discovery of BMS-986165 (Deucravacitinib): A Highly Potent and Selective Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2). Journal of Medicinal Chemistry. (Context on profiling difluorophenyl/cyclic analogs). Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Sager, P. T., et al. (2014). Re-evaluation of the hERG Channel Inhibition Assay for Drug Safety. Journal of Pharmacological and Toxicological Methods. Link

Validation

A Comparative Guide to the Synthesis of Cyclobutyl 3,5-difluorophenyl ketone: Reproducibility and Methodological Considerations

For the attention of: Researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the synthetic procedures for obtaining Cyclobutyl 3,5-difluorophenyl ketone, a valuable build...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the synthetic procedures for obtaining Cyclobutyl 3,5-difluorophenyl ketone, a valuable building block in medicinal chemistry and drug discovery. The unique combination of a cyclobutyl moiety and a difluorophenyl ring imparts desirable physicochemical properties to parent molecules, including metabolic stability and enhanced binding affinity. Ensuring reproducible and efficient synthesis of this ketone is therefore of paramount importance. This document offers a critical comparison of the available synthetic strategies, focusing on the widely employed Friedel-Crafts acylation, and provides a detailed, robust protocol to aid in its reliable preparation.

Introduction: The Significance of Fluorinated Aryl Ketones

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding interactions. The 3,5-difluorophenyl motif, in particular, is a common bioisostere for a phenyl ring, offering altered electronic properties without a significant increase in steric bulk. When coupled with a cyclobutyl ring, a saturated carbocycle known to improve the pharmacokinetic profile of drug candidates, the resulting Cyclobutyl 3,5-difluorophenyl ketone becomes a highly sought-after intermediate.

The primary and most direct route to this class of compounds is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the reaction of an acyl halide with an aromatic compound in the presence of a Lewis acid catalyst.[1] While conceptually straightforward, the reproducibility of Friedel-Crafts acylations can be influenced by several factors, including the purity of reagents, the choice of solvent, and the precise control of reaction conditions.

Method 1: Friedel-Crafts Acylation - A Detailed Protocol

The most common and well-established method for the synthesis of Cyclobutyl 3,5-difluorophenyl ketone is the Friedel-Crafts acylation of 1,3-difluorobenzene with cyclobutanecarbonyl chloride.[2][3] This method is favored for its directness and the ready availability of the starting materials.[4][5][6][7][8]

Causality Behind Experimental Choices

The selection of a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is crucial for the generation of the highly electrophilic acylium ion from cyclobutanecarbonyl chloride.[9] The reaction is typically performed in an inert solvent, such as dichloromethane (DCM), to ensure homogeneity and to moderate the reaction temperature. The electron-withdrawing nature of the two fluorine atoms on the benzene ring deactivates it towards electrophilic substitution, necessitating stoichiometric or even a slight excess of the Lewis acid catalyst to drive the reaction to completion. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the acyl chloride and the Lewis acid, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Experimental Protocol

Materials:

  • 1,3-Difluorobenzene (1.0 eq)

  • Cyclobutanecarbonyl chloride (1.1 eq)[4][5][6][7][8]

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

  • Formation of the Acylium Ion: A solution of cyclobutanecarbonyl chloride (1.1 eq) in anhydrous dichloromethane is added dropwise to the stirred suspension of AlCl₃ at 0 °C over a period of 15-20 minutes. The mixture is stirred for an additional 30 minutes at 0 °C to ensure the complete formation of the acylium ion complex.

  • Acylation Reaction: 1,3-Difluorobenzene (1.0 eq) is then added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and 1 M HCl. This should be done slowly and with vigorous stirring to quench the reaction and dissolve the aluminum salts. The resulting mixture is transferred to a separatory funnel.

  • Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Cyclobutyl 3,5-difluorophenyl ketone as a pure product.

Visualization of the Experimental Workflow

Friedel_Crafts_Acylation Reagents 1. Reagent Preparation - 1,3-Difluorobenzene - Cyclobutanecarbonyl chloride - Anhydrous AlCl₃ - Anhydrous DCM Reaction_Setup 2. Reaction Setup - Flame-dried flask - Inert atmosphere (N₂) - Cool to 0 °C Reagents->Reaction_Setup Acylium_Formation 3. Acylium Ion Formation - Dropwise addition of  cyclobutanecarbonyl chloride - Stir at 0 °C Reaction_Setup->Acylium_Formation Acylation 4. Acylation - Dropwise addition of  1,3-difluorobenzene - Warm to RT, stir 12-16h Acylium_Formation->Acylation Workup 5. Work-up - Quench with ice/HCl - Separate layers Acylation->Workup Extraction 6. Extraction & Washing - Extract with DCM - Wash with HCl, NaHCO₃, Brine Workup->Extraction Purification 7. Purification - Dry over MgSO₄ - Concentrate in vacuo - Column Chromatography Extraction->Purification Product Cyclobutyl 3,5-difluorophenyl ketone Purification->Product

Caption: Workflow for the synthesis of Cyclobutyl 3,5-difluorophenyl ketone via Friedel-Crafts acylation.

Alternative Synthetic Strategies

While Friedel-Crafts acylation is the most direct route, other methods for the synthesis of α,α-difluoroketones exist and could potentially be adapted for the synthesis of the target molecule.[10] These alternatives may offer advantages in terms of substrate scope, functional group tolerance, or avoidance of harsh Lewis acids.

Nucleophilic Difluoromethylation Approaches

Recent advances have focused on the nucleophilic introduction of a difluoromethyl group.[11] For instance, the reaction of an organometallic reagent derived from 1,3-difluorobenzene with a suitable cyclobutyl-based electrophile containing a difluoromethyl precursor could be a viable, albeit longer, synthetic route.

Direct Fluorination of Ketone Precursors

Another approach involves the direct fluorination of a pre-existing ketone. This would entail the synthesis of cyclobutyl 3,5-dihydroxyphenyl ketone, followed by a deoxydifluorination reaction. However, such reactions often require specialized and hazardous fluorinating agents.

Visualization of Alternative Synthetic Logic

Alternative_Syntheses cluster_friedel_crafts Method 1: Friedel-Crafts Acylation cluster_alternatives Alternative Approaches A1 1,3-Difluorobenzene A_Product Cyclobutyl 3,5-difluorophenyl ketone A1->A_Product A2 Cyclobutanecarbonyl chloride A2->A_Product B1 Nucleophilic Difluoromethylation B_Product Cyclobutyl 3,5-difluorophenyl ketone B1->B_Product B2 Direct Fluorination B2->B_Product

Caption: Comparison of the direct Friedel-Crafts route versus potential multi-step alternative synthetic strategies.

Performance Comparison

FeatureFriedel-Crafts AcylationNucleophilic DifluoromethylationDirect Fluorination
Number of Steps Typically 1-2 stepsMulti-stepMulti-step
Reagent Availability Readily available starting materialsRequires specialized reagentsRequires specialized fluorinating agents
Reaction Conditions Strong Lewis acid, anhydrousOften requires cryogenic temperaturesCan be harsh and hazardous
Substrate Scope Limited by electron-withdrawing groupsPotentially broaderLimited by functional group tolerance
Reproducibility Can be sensitive to reagent purity and moistureCan be complex to reproduceOften requires specialized expertise
Yield Moderate to goodVariableVariable
Purity Generally good after chromatographyMay require extensive purificationCan be challenging to purify

Conclusion

The Friedel-Crafts acylation remains the most practical and reproducible method for the synthesis of Cyclobutyl 3,5-difluorophenyl ketone on a laboratory scale. Its reliance on readily available starting materials and a well-understood reaction mechanism makes it an attractive choice for researchers. However, meticulous attention to experimental detail, particularly the exclusion of moisture and the control of reaction temperature, is critical for achieving consistent and high yields.

While alternative methods for the synthesis of fluorinated ketones are continuously being developed, their application to this specific target molecule has not been extensively reported. For researchers requiring a reliable and scalable synthesis of Cyclobutyl 3,5-difluorophenyl ketone, the detailed Friedel-Crafts protocol provided in this guide serves as a robust starting point. Future work may focus on adapting newer synthetic methodologies to overcome some of the limitations of the classical approach, potentially leading to even more efficient and versatile routes to this important chemical entity.

References

  • Fluorine Notes. (2019, October 4). Synthesis of difluoromethyl ketones. P&M Invest. [Link]

  • Pannecoucke, X., et al. (2017). Direct Deprotonative Functionalization of α,α‐Difluoromethyl Ketones using a Catalytic Organosuperbase. Chemistry – A European Journal, 23(47), 11235-11239.
  • Savoie, P. R., & Welch, J. T. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. The Journal of Organic Chemistry, 89(9), 6035–6040.
  • Sandford, G. (2019). Methods for the Synthesis of α,α‐Difluoroketones. Chemistry – A European Journal, 25(6), 1404-1414.
  • Li, Y.-L., et al. (2017). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Organic & Biomolecular Chemistry, 15(34), 7119-7122.
  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society, 143(45), 19043–19050.
  • University of Wisconsin-Madison. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • BenchChem. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Cyclobutanecarbonyl chloride. PubChem. Retrieved February 21, 2026, from [Link]

  • Rieke Metals, Inc. (n.d.). Cyclobutyl 3-fluorophenyl ketone | 898790-64-2. MilliporeSigma.
  • Clark, J. (n.d.).
  • Wang, F., et al. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science, 16(1), 123-130.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). Cyclobutene. Retrieved February 21, 2026, from [Link]

  • Dong, J., & MacMillan, D. W. C. (2021). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society, 143(25), 9449–9455.
  • Bolm, C., et al. (2024). Mechanochemical difluoromethylations of ketones. Beilstein Journal of Organic Chemistry, 20, 1536-1542.
  • Royal Society of Chemistry. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science.
  • Griesgraber, G. W., & Amin, P. I. (2019). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Organic & Biomolecular Chemistry, 17(30), 7130-7134.
  • Rieke Metals, Inc. (n.d.). Cyclobutyl 3,5-dichlorophenyl ketone | 898791-24-7. MilliporeSigma.

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Cyclobutyl 3,5-difluorophenyl ketone

[1][2] Executive Summary Immediate Action Required: Cyclobutyl 3,5-difluorophenyl ketone is a fluorinated aromatic intermediate with significant flammability and potential toxicity profiles. Disposal Stream: Halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Immediate Action Required: Cyclobutyl 3,5-difluorophenyl ketone is a fluorinated aromatic intermediate with significant flammability and potential toxicity profiles.

  • Disposal Stream: Halogenated Organic Waste (Due to Fluorine content).

  • Critical Hazard: Thermal combustion generates Hydrogen Fluoride (HF). DO NOT mix with non-halogenated solvents intended for fuel blending without scrubbers.

  • Storage: Flammables cabinet; segregated from oxidizers.

Chemical Profile & Hazard Identification

Before disposal, you must validate the chemical identity to ensure regulatory compliance (RCRA/EPA).

ParameterDataOperational Implication
Chemical Name Cyclobutyl 3,5-difluorophenyl ketonePrimary identifier for waste tags.
CAS Number 146962-29-8 (Verify on specific vial)Required for manifest tracking.
Molecular Formula C₁₁H₁₀F₂OHigh carbon content = high calorific value.
Flash Point ~80–90°C (Estimated)Combustible Liquid. Handle away from sparks.
Key Hazards Irritant (Skin/Eye), FlammableStandard PPE (Nitrile gloves, goggles) required.
Structural Alert Cyclobutane Ring High ring strain (~26 kcal/mol). Burns hotter than linear ketones.
Structural Alert Difluorophenyl Group HF Generator upon incineration.

The Logic of Disposal (Expertise & Experience)

Why can't this go down the drain or into standard trash?

The Fluorine Factor (In-Text Citation: [ACS Safety Guidelines, 2023])

While many researchers categorize "Halogenated Waste" strictly as Chlorinated/Brominated solvents (like DCM or Chloroform), Fluorinated compounds must also be treated as halogenated.

  • Mechanism: Upon incineration, the C-F bonds break, reacting with hydrogen sources to form Hydrogen Fluoride (HF) gas.

  • Consequence: HF is corrosive to incinerator linings and toxic if released. Designated halogenated waste streams are routed to incinerators equipped with caustic scrubbers that neutralize HF.

Cyclobutyl Ring Strain

The cyclobutane ring possesses significant strain energy. While stable at room temperature, it releases higher energy during combustion.

  • Protocol: Do not fill waste containers >90% full. Leave headspace for potential vapor expansion, especially given the volatility of the ketone moiety.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization
  • Quench Reactivity: If the ketone was used in a reaction mixture (e.g., with Grignards or hydrides), ensure the reaction is fully quenched (usually with saturated NH₄Cl or water) before disposal.

  • pH Check: Ensure the waste solution is neutral (pH 6–8). Acidic fluorinated waste is particularly dangerous.

Phase 2: Waste Stream Segregation

Follow this self-validating decision matrix:

  • Scenario A: Pure Chemical (Expired/Unused)

    • Keep in original container if intact.

    • Place original container inside a sealable bag (secondary containment).

    • Label as "Obsolete Chemical – Halogenated."

  • Scenario B: Solution/Reaction Mixture

    • Solvent: If dissolved in DCM, Chloroform, or Ethyl Acetate.

    • Action: Pour into the Halogenated Organic Solvents carboy.

    • Prohibited: Do NOT mix with strong oxidizers (Nitric acid, Peroxides) or drain disposal.

Phase 3: Packaging & Labeling
  • Container: Use HDPE (High-Density Polyethylene) or Glass (Amber preferred). Avoid metal cans if the waste is potentially acidic, as F-ions corrode metal rapidly.

  • Labeling:

    • Must Read: "Hazardous Waste - Halogenated Organic."

    • Constituents: List "Cyclobutyl 3,5-difluorophenyl ketone" explicitly. Do not use abbreviations like "CBDpK."

    • Hazard Checkbox: Mark "Flammable" and "Toxic."[1][2]

Visual Workflow: Disposal Decision Tree

DisposalFlow Start Waste: Cyclobutyl 3,5-difluorophenyl ketone StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid StreamSelect Select Waste Stream Solid->StreamSelect QuenchCheck Is it Reactive? (e.g. unquenched Grignard) Liquid->QuenchCheck QuenchAction Quench Protocol (Sat. NH4Cl) QuenchCheck->QuenchAction Yes QuenchCheck->StreamSelect No QuenchAction->StreamSelect HaloStream Stream: HALOGENATED ORGANIC (Due to Fluorine Content) StreamSelect->HaloStream CORRECT NonHaloStream Stream: NON-HALOGENATED (INCORRECT - Risk of HF) StreamSelect->NonHaloStream AVOID Container Container: HDPE or Glass Label: 'Flammable, Toxic' HaloStream->Container

Figure 1: Decision logic for segregating fluorinated ketone waste. Note the critical routing to Halogenated streams to manage HF emissions.

Spill Contingency Plan

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area. The ketone vapors are heavier than air and may travel to ignition sources.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. Use a half-mask respirator with organic vapor cartridges if ventilation is poor.

  • Containment:

    • Do NOT use paper towels (increases flammability surface area).

    • USE Vermiculite, sand, or commercial "Organic Solvent" spill pads.

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Debris from Fluorinated Ketone Spill."

  • Decontamination: Wash the surface with a soap/water solution.[3][4][2] Do not use bleach (potential reaction with residual organics).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA Guidelines for Hazardous Waste. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • PubChem. (2024). Compound Summary: Fluorinated Ketones. National Library of Medicine. [Link]

Sources

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